molecular formula C8H10ClN3 B1588260 3-Chloro-6-pyrrolidin-1-yl-pyridazine CAS No. 66346-85-8

3-Chloro-6-pyrrolidin-1-yl-pyridazine

Cat. No.: B1588260
CAS No.: 66346-85-8
M. Wt: 183.64 g/mol
InChI Key: NYOJAXJOBBCOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-pyrrolidin-1-yl-pyridazine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJAXJOBBCOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427244
Record name 3-Chloro-6-(pyrrolidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-85-8
Record name 3-Chloro-6-(pyrrolidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-(1-pyrrolidinyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects. 3-Chloro-6-pyrrolidin-1-yl-pyridazine is a member of this versatile class of compounds, yet its precise mechanism of action remains to be fully elucidated. This technical guide proposes a putative mechanism of action for this compound, centering on the modulation of key inflammatory and cell survival signaling pathways. We present a comprehensive, field-proven experimental workflow designed to systematically investigate this hypothesis, from initial target identification to the characterization of downstream cellular responses. This document is intended to serve as a strategic and methodological resource for researchers engaged in the pharmacological characterization of novel pyridazine-based chemical entities.

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts unique physicochemical properties and a remarkable capacity for diverse biological interactions. The pyridazine nucleus is found in numerous compounds with established pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] Notably, various pyridazine derivatives have been investigated for their potential as anti-cancer agents and modulators of neurological disorders.[3]

The broad bioactivity of this scaffold suggests that pyridazine derivatives can interact with multiple biological targets. For instance, some pyridazines have been shown to regulate inflammatory pathways by inhibiting the production of thromboxane A2 (TxA2), reducing the release of tumor necrosis factor-alpha (TNF-α), and disrupting interleukin-6 (IL-6) signaling.[4] This positions compounds like this compound as promising candidates for further investigation in immunology and oncology.

A Putative Mechanism of Action for this compound

Based on the established activities of the pyridazine scaffold, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases involved in pro-inflammatory and cell survival signaling. A primary candidate pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a master regulator of inflammation and cellular stress responses.[5] Inhibition of an upstream kinase, such as an IκB kinase (IKK), would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

// Edges "Stimulus" -> "Receptor"; "Receptor" -> "IKK_Complex" [label="Activates"]; "Compound" -> "IKK_Complex" [arrowhead=tee, label="Inhibits (Hypothesized)", fontcolor="#EA4335", color="#EA4335"]; "IKK_Complex" -> "IkB" [label="Phosphorylates"]; "IkB" -> "Ub_Proteasome" [label="Targeted for"]; "IkB_NFkB" -> "IkB" [style=dashed, arrowhead=none]; "IkB_NFkB" -> "NFkB_p65_p50" [style=dashed, arrowhead=none]; "IkB" -> "Phosphorylation" [style=invis]; "IKK_Complex" -> "Phosphorylation" [style=invis]; "IkB" -> "NFkB_p65_p50" [label="Sequesters", style=dashed, arrowhead=none]; "NFkB_p65_p50" -> "NFkB_p65_p50_nuc" [label="Translocates"]; "NFkB_p65_p50_nuc" -> "DNA"; "DNA" -> "Gene_Transcription" [label="Induces"]; } Caption: Putative mechanism of this compound.

Experimental Workflow for Mechanism of Action Deconvolution

To rigorously test our hypothesis, we propose a multi-stage experimental approach. This workflow is designed to be a self-validating system, where findings from each stage inform the subsequent experiments.

// Connections "Target_ID" -> "Target_Engagement" [label="Identified Target(s)"]; "Target_Engagement" -> "Kinase_Assay" [label="Validated Target(s)"]; "Kinase_Assay" -> "Pathway_Profiling" [label="Confirmed Inhibition"]; "Pathway_Profiling" -> "NFkB_Activity" [label="Pathway Modulation"]; "NFkB_Activity" -> "Cytokine_Release" [label="Functional Consequence"]; } Caption: A four-stage workflow for MoA elucidation.

Stage 1: Target Identification and Engagement

The initial step is to identify the direct molecular targets of this compound in an unbiased manner.

3.1.1. Kinobeads Affinity Chromatography

This chemical proteomics approach is invaluable for identifying kinase targets.[6][7] It involves a competitive binding experiment where a cell lysate is incubated with the test compound before being passed over beads coated with non-selective kinase inhibitors.

  • Protocol: Kinobeads-based Target Identification

    • Cell Lysate Preparation: Culture a relevant cell line (e.g., THP-1 monocytes) and prepare a native cell lysate under non-denaturing conditions.

    • Compound Incubation: Incubate aliquots of the cell lysate with increasing concentrations of this compound for 1 hour at 4°C.

    • Kinobeads Enrichment: Add the kinobeads slurry to the lysates and incubate for 1 hour at 4°C to capture kinases not bound by the compound.[2]

    • Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. A dose-dependent decrease in a kinase's abundance on the beads indicates it is a direct target of the compound.[2]

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.[8][9] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[9]

  • Protocol: CETSA for Target Validation

    • Cell Treatment: Treat intact cells with either vehicle or this compound for 2 hours.

    • Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[10]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation of Fractions: Centrifuge the lysates at high speed to pellet precipitated proteins.

    • Protein Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein (identified from the Kinobeads experiment) by Western blot.

    • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.

Stage 2: In Vitro Functional Validation

Once a primary kinase target is identified and validated, its inhibition must be quantified using a purified, recombinant enzyme.

  • Protocol: In Vitro Kinase Assay

    • Reaction Setup: In a 96-well plate, combine the purified recombinant target kinase, its specific substrate, and a range of concentrations of this compound in a kinase reaction buffer.[11][12]

    • Initiate Reaction: Start the reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Detection: Measure kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of ³²P-ATP into the substrate, or luminescence-based assays that quantify the amount of ADP produced.[13]

    • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
Kinase Recombinant human IKKβ (example)
Substrate GST-IκBα (1-54)
ATP Concentration Km of ATP for the kinase
Compound Concentrations 10-point, 3-fold serial dilution
Detection Method ADP-Glo™ Kinase Assay (Promega)
Stage 3: Cellular Pathway Analysis

With a confirmed target and its inhibitory potency, the next step is to demonstrate that the compound modulates the intended signaling pathway within a cellular context.

  • Protocol: Western Blot Analysis of NF-κB Pathway Activation

    • Cell Culture and Stimulation: Plate cells (e.g., HeLa or THP-1) and pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway.

    • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]

    • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) forms of key pathway proteins (e.g., p-IKKα/β, p-IκBα) and their total protein counterparts as loading controls.[15]

    • Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity. A dose-dependent decrease in the phosphorylation of IKK and IκBα would validate the compound's on-pathway activity.

  • Protocol: NF-κB Reporter Gene Assay

    • Transfection: Co-transfect HEK293 cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid as a transfection control.[3][16][17]

    • Treatment and Stimulation: Treat the transfected cells with the compound, followed by stimulation with TNF-α for 6-24 hours.[3]

    • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[17]

    • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity indicates inhibition of NF-κB transcriptional activity.

Stage 4: Phenotypic and Downstream Effects

The final stage is to link the observed molecular mechanism to a relevant cellular phenotype, such as the suppression of inflammatory cytokine production.

  • Protocol: Cytokine ELISA

    • Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or THP-1 macrophages. Pre-treat with this compound for 2 hours.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 18-24 hours to induce cytokine production.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Perform a sandwich ELISA to quantify the concentration of secreted TNF-α and IL-6 in the supernatant according to the manufacturer's protocol.[18][19][20]

    • Data Analysis: Generate a standard curve using recombinant cytokines and calculate the concentration of cytokines in the samples. A dose-dependent reduction in TNF-α and IL-6 secretion would be the expected functional outcome.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and logical progression for the comprehensive characterization of this compound's mechanism of action. By systematically moving from unbiased target identification to the validation of cellular and phenotypic outcomes, researchers can build a compelling and data-driven narrative of the compound's pharmacological activity. Successful execution of this workflow will not only elucidate the specific molecular interactions of this promising pyridazine derivative but also provide a deeper understanding of its therapeutic potential. Future studies could expand upon these findings to include in vivo efficacy studies in relevant disease models and comprehensive off-target profiling to ensure a favorable safety profile.

References

  • Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019). Retrieved January 30, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Retrieved January 30, 2026, from [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 - Fivephoton Biochemicals. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025). Retrieved January 30, 2026, from [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Retrieved January 30, 2026, from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Retrieved January 30, 2026, from [Link]

  • The target landscape of clinical kinase drugs - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023). Retrieved January 30, 2026, from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014). Retrieved January 30, 2026, from [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.). Retrieved January 30, 2026, from [Link]

  • NF-KBLUCIFERASE ASSAY | Bowdish Lab. (2012). Retrieved January 30, 2026, from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022). Retrieved January 30, 2026, from [Link]

  • Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (2013). Retrieved January 30, 2026, from [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020). Retrieved January 30, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved January 30, 2026, from [Link]

  • In vitro kinase assay - Bio-protocol. (2022). Retrieved January 30, 2026, from [Link]

  • Electrophoretic mobility shift assay for NF-κB activation - Bio-protocol. (n.d.). Retrieved January 30, 2026, from [Link]

  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) In vitro kinase assay v1 - ResearchGate. (2023). Retrieved January 30, 2026, from [Link]

  • Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (n.d.). Retrieved January 30, 2026, from [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. (n.d.). Retrieved January 30, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 30, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). Retrieved January 30, 2026, from [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis. (n.d.). Retrieved January 30, 2026, from [Link]

  • TCF/LEF reporter kit - BPS Bioscience. (n.d.). Retrieved January 30, 2026, from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020). Retrieved January 30, 2026, from [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - JoVE. (2016). Retrieved January 30, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024). Retrieved January 30, 2026, from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Electrophoretic Mobility Shift Assay | EMSA | Gel Retardation Assay - YouTube. (2022). Retrieved January 30, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Spectroscopic analysis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as this compound, a molecule of interest due to the prevalence of the pyridazine core in medicinal chemistry, a multi-faceted spectroscopic approach is not merely procedural—it is a mandatory, self-validating system. This guide eschews a simple recitation of data, instead delving into the causality behind the analytical choices, the interpretation of the spectral data, and the synergistic power of an integrated spectroscopic workflow. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide an irrefutable structural dossier on the target molecule.

Molecular Blueprint: Structure and Predicted Spectral Features

Before delving into complex instrumentation, a foundational understanding of the molecule's architecture is paramount. This compound is composed of a dichloropyridazine scaffold functionalized with a pyrrolidine ring via a C-N bond.

Caption: Chemical structure of this compound with atom numbering.

Based on this structure, we can anticipate the following spectral signatures:

  • NMR: Signals corresponding to two distinct aromatic protons on the pyridazine ring and four sets of aliphatic protons on the pyrrolidine ring. Carbon signals will reflect the varied electronic environments, from the halogen- and nitrogen-substituted aromatic carbons to the saturated aliphatic carbons.

  • FT-IR: Vibrational bands characteristic of aromatic C-H, aliphatic C-H, C=N and C=C bonds within the pyridazine ring, C-N bonds, and the C-Cl bond.

  • Mass Spectrometry: A molecular ion peak that exhibits a characteristic isotopic pattern confirming the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the carbon-hydrogen framework. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to assemble the molecular puzzle with complete confidence.

¹H NMR Analysis: Mapping the Proton Environment

The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ may be used if the compound has lower solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

Anticipated ¹H NMR Data: The structure suggests four distinct proton environments. The electron-withdrawing pyridazine ring will shift the signals for its attached protons significantly downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Doublet (d)1HH-4Aromatic proton adjacent to H-5.
~ 6.7 - 7.0Doublet (d)1HH-5Aromatic proton adjacent to H-4, shifted upfield relative to H-4 due to the influence of the adjacent pyrrolidine group.
~ 3.5 - 3.8Multiplet (m)4HH-2', H-5'Protons on carbons alpha to the pyrrolidine nitrogen. Deshielded by the adjacent nitrogen atom.
~ 1.9 - 2.2Multiplet (m)4HH-3', H-4'Protons on carbons beta to the pyrrolidine nitrogen.
¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals each unique carbon atom in the molecule.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer. A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans (>256) are typically required due to the low natural abundance of ¹³C.

Anticipated ¹³C NMR Data: The molecule possesses six unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-6Aromatic carbon bonded to two nitrogen atoms (the pyrrolidine and pyridazine N1), resulting in significant deshielding.
~ 150C-3Aromatic carbon bonded to a nitrogen and an electronegative chlorine atom.
~ 125 - 130C-4Aromatic CH carbon.
~ 115 - 120C-5Aromatic CH carbon, shielded relative to C-4.
~ 45 - 50C-2', C-5'Aliphatic carbons alpha to the pyrrolidine nitrogen.
~ 25 - 30C-3', C-4'Aliphatic carbons beta to the pyrrolidine nitrogen.
2D NMR: The Self-Validating System

While 1D NMR provides a strong hypothesis for the structure, 2D NMR techniques offer definitive proof by revealing through-bond correlations. This creates a self-validating system where assignments must be internally consistent across multiple experiments.[1][2]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies neighbors HSQC HSQC (Direct ¹J C-H) H1_NMR->HSQC Links H to its C C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Links H to its C HMBC HMBC (Long-Range ²⁻³J C-H) COSY->HMBC HSQC->HMBC Confirms fragments Final_Structure Unambiguous Structure Elucidation HMBC->Final_Structure Connects fragments

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the H-4 and H-5 protons of the pyridazine ring, confirming their adjacency. It will also show correlations between the protons at C2'/C5' and C3'/C4' within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protons to their directly attached carbons. It will show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals (e.g., δ H-4 to δ C-4, δ H-2'/5' to δ C-2'/5').

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The critical correlation to observe is between the alpha-protons of the pyrrolidine ring (H-2'/H-5') and the C-6 carbon of the pyridazine ring. This single piece of evidence unambiguously confirms the connectivity between the two ring systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4] It serves as an excellent orthogonal technique to confirm features deduced from NMR.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: A background spectrum of the empty ATR crystal is collected first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Anticipated FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (Pyrrolidine)
1600 - 1450C=N and C=C StretchPyridazine Ring Vibrations
1350 - 1250C-N StretchAryl-N and Aliphatic-N
800 - 600C-Cl StretchCarbon-Chlorine Bond

Mass Spectrometry (MS): Molecular Weight and Elemental Verification

Mass spectrometry is essential for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. For halogenated compounds, it provides a unique and definitive signature.[5]

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) for Electrospray Ionization (ESI) or via a GC inlet for Electron Ionization (EI).

  • Ionization: ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. EI is a higher-energy technique that produces the molecular ion [M]⁺• and extensive fragmentation, which can provide structural clues.

  • Analysis: High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a single, unambiguous elemental formula.

Anticipated Mass Spectrum Data: The molecular formula is C₉H₁₂ClN₃, with a monoisotopic mass of 197.07198 Da.

  • Molecular Ion Isotope Pattern: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two distinct peaks for the molecular ion: one at m/z ≈ 197 (for C₉H₁₂³⁵ClN₃) and another at m/z ≈ 199 (for C₉H₁₂³⁷ClN₃). The intensity ratio of these M⁺ and M+2 peaks will be approximately 3:1, which is a definitive confirmation of the presence of one chlorine atom.[6][7]

G Molecule C₉H₁₂ClN₃ (in Mass Spec) Ionization Ionization (EI or ESI) Molecule->Ionization M_ion [M]⁺• or [M+H]⁺ Ionization->M_ion M_35Cl m/z ≈ 197 (³⁵Cl Isotope) ~75% Intensity M_ion->M_35Cl M_37Cl m/z ≈ 199 (³⁷Cl Isotope) ~25% Intensity M_ion->M_37Cl Fragmentation Fragmentation M_ion->Fragmentation Fragment1 Key Fragments (e.g., loss of Cl, pyrrolidine) Fragmentation->Fragment1

Caption: Isotopic pattern and fragmentation in mass spectrometry.

  • High-Resolution Data: An HRMS measurement of the [M+H]⁺ ion should yield a mass of 198.07926. A measured mass within 5 ppm of this theoretical value confirms the elemental formula C₉H₁₃ClN₃⁺.

  • Fragmentation Pattern: Common fragmentation pathways could include the loss of the chlorine atom (a fragment at m/z ~162) or the cleavage of the C-N bond, resulting in fragments corresponding to the pyrrolidine cation or the chloropyridazine radical cation.

Conclusion: An Integrated and Authoritative Analysis

The structural elucidation of this compound is achieved not by a single technique, but by the logical and synergistic integration of multiple spectroscopic datasets.

Caption: Integrated workflow for structural confirmation.

Mass spectrometry confirms the correct molecular weight and the presence of chlorine. FT-IR provides a rapid check for the expected functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the atomic connectivity, leaving no ambiguity. This rigorous, multi-technique validation ensures the highest degree of scientific integrity for researchers and drug development professionals relying on this foundational molecular data.

References

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • LibreTexts. Mass Spectrometry of Halogen Compounds. [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?[Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

An In-depth Technical Guide to Investigating 3-Chloro-6-pyrrolidin-1-yl-pyridazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of 3-Chloro-6-pyrrolidin-1-yl-pyridazine as a potential kinase inhibitor. The pyridazine core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive effects.[1][2] The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and π-π stacking, make it a compelling starting point for the design of targeted therapeutics.[3]

Introduction to the Pyridazine Scaffold in Kinase Inhibition

The pyridazine nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts distinct electronic properties that are advantageous in drug design.[3][4] Pyridazine derivatives have been successfully developed into approved drugs, demonstrating their clinical relevance.[3][5] In the context of kinase inhibition, the pyridazine scaffold can serve as a bioisosteric replacement for other aromatic systems, offering opportunities to modulate solubility, metabolic stability, and target engagement.[5] The development of kinase inhibitors is a cornerstone of modern drug discovery, with numerous approved drugs targeting this enzyme class for the treatment of cancer and other diseases.[6][7][8]

The subject of this guide, this compound, is a heterocyclic compound that holds promise as a kinase inhibitor.[9] Its structural features, including the chloro and pyrrolidinyl substitutions, provide handles for synthetic modification and potential interactions with the ATP-binding pocket of various kinases.

Synthetic Strategy and Characterization

The synthesis of this compound and its analogs is a critical first step in its evaluation. A common synthetic route involves the nucleophilic substitution of a dichloropyridazine precursor with pyrrolidine.[10]

DOT Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_purification Purification and Characterization 3_6_Dichloropyridazine 3,6-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution 3_6_Dichloropyridazine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Product This compound Reaction->Product Purification Column Chromatography / Recrystallization Product->Purification Characterization NMR, Mass Spectrometry, X-ray Crystallography Purification->Characterization

Caption: A general workflow for the synthesis and characterization of this compound.

In Vitro Evaluation of Kinase Inhibitory Activity

The initial assessment of a potential kinase inhibitor involves determining its activity and potency against a panel of purified kinases.[6] A variety of assay formats are available, each with its own advantages and limitations.[11][12][13]

Primary Screening: Broad Kinase Panel

A broad kinase screen is essential to identify the primary kinase targets of this compound and to assess its initial selectivity profile. This is typically performed at a single high concentration of the compound against a large number of kinases.

Determination of IC50 Values

For kinases that show significant inhibition in the primary screen, the half-maximal inhibitory concentration (IC50) should be determined. This quantitative measure of potency is crucial for comparing the activity of different compounds and for guiding structure-activity relationship (SAR) studies.[6]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • This compound (test compound)

  • Positive control inhibitor

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Compound Addition: Add the serially diluted compound or control to the appropriate wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Target Engagement and Functional Effects

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate the compound's activity.[14][15]

Target Phosphorylation Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a known substrate of the target kinase within a cellular context.

Experimental Protocol: Western Blotting for Substrate Phosphorylation

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the kinase substrate. Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

DOT Diagram: Cellular Assay Workflow

G cluster_cell_assay Cell-Based Kinase Inhibition Assay Cell_Culture Culture Cells Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Western_Blot Western Blot for Phospho-Substrate Cell_Lysis->Western_Blot Data_Analysis Quantify Inhibition Western_Blot->Data_Analysis

Caption: A streamlined workflow for assessing the cellular activity of a kinase inhibitor.

Mechanism of Action Studies

Understanding how this compound inhibits its target kinase is crucial for its development. Key studies include determining its mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) and its binding kinetics.

Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target(s) to minimize off-target effects.[16] A comprehensive selectivity profile can be generated by screening the compound against a large panel of kinases at a fixed concentration or by determining IC50 values for a subset of related kinases.

Lead Optimization and Future Directions

The data gathered from the initial characterization of this compound will guide the next steps in the drug discovery process. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, can be used to improve potency, selectivity, and pharmacokinetic properties. The pyridazine core offers multiple positions for chemical modification, providing a rich opportunity for optimization.[17][18]

Conclusion

This compound represents a promising starting point for the development of a novel kinase inhibitor. Its pyridazine core is a privileged scaffold in medicinal chemistry, and its substituents offer avenues for optimization. A systematic evaluation, encompassing in vitro and cell-based assays, mechanism of action studies, and comprehensive selectivity profiling, is essential to unlock its therapeutic potential. This guide provides a robust framework for researchers to undertake such an investigation, ultimately contributing to the advancement of targeted therapies.

References

  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 66(3), o547. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Chloro-6-(1-piperidinyl)pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. PubChem. Retrieved from [Link]

  • Ather, A., Arshad, N., Mirza, B., Arslan, H., & Hardcastle, K. I. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. Available at: [Link]

  • Kumar, D., & Singh, S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 147-235). Georg Thieme Verlag.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Cox, B., & Woster, P. M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(7), 1269-1294. Available at: [Link]

  • Arslan, H., Gökçe, M., Hardcastle, K. I., & Lense, S. (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3096. Available at: [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed. Retrieved from [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals (Basel), 18(1), 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12.
  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Discovery. Retrieved from [Link]

Sources

3-Chloro-6-pyrrolidin-1-yl-pyridazine CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine , a critical heterocyclic building block in medicinal chemistry. Characterized by its electron-deficient pyridazine core and the lipophilic, conformationally restricted pyrrolidine moiety, this compound serves as a pivotal scaffold for Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-coupling reactions. This document details its physiochemical profile, validated synthetic methodologies, structural characterization, and applications in drug discovery, specifically targeting neurological and oncology indications.[1]
Physiochemical Identity & Profile

The compound is defined by the desymmetrization of the 3,6-dichloropyridazine core, introducing a specific vector for further functionalization.

Table 1: Physiochemical Specifications

PropertySpecification
Chemical Name 3-Chloro-6-(pyrrolidin-1-yl)pyridazine
CAS Number 66346-85-8
Molecular Formula

Molecular Weight 183.64 g/mol
Appearance Pale yellow to off-white solid
Melting Point 127–131 °C
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.5 – 2.0 (Lipophilic modulation via pyrrolidine)
pKa (Predicted) ~3.5 (Pyridazine N)
Synthetic Pathways & Reaction Mechanisms

The primary route to this compound is the regioselective nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine. The reaction is driven by the electron-deficiency of the diazine ring, which stabilizes the Meisenheimer complex intermediate.
2.1 Reaction Scheme & Mechanism

The following diagram illustrates the synthetic workflow and the bifurcation of potential side products if stoichiometry is not controlled.

SynthesisWorkflow Start 3,6-Dichloropyridazine (Electrophile) Inter Meisenheimer Complex Start->Inter + Pyrrolidine Reflux/EtOH Reagent Pyrrolidine (Nucleophile) Reagent->Inter Product This compound (Target) Inter->Product - HCl SideProduct 3,6-Di(pyrrolidin-1-yl)pyridazine (Over-addition Impurity) Product->SideProduct + Excess Pyrrolidine High Temp

Figure 1: Synthetic pathway for mono-substitution of 3,6-dichloropyridazine. Note the risk of bis-substitution (Side Product) if equivalents are not managed.

2.2 Validated Synthetic Protocol

Objective: Synthesis of 5.0 g of this compound.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[2]

  • Pyrrolidine (2.1 eq) Note: Pyrrolidine acts as both nucleophile and proton scavenger.

  • Ethanol (Absolute, 10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 3,6-dichloropyridazine (5.0 g, 33.6 mmol) and Ethanol (50 mL).

  • Addition: Add Pyrrolidine (5.8 mL, 70.5 mmol) dropwise over 10 minutes at room temperature. Exotherm warning.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Cool reaction to room temperature.[3]

    • Concentrate in vacuo to remove ethanol and excess pyrrolidine.

    • Resuspend the residue in water (50 mL) and extract with Dichloromethane (

      
      ).
      
  • Purification:

    • Wash combined organic layers with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Structural Characterization

Verification of the structure relies on distinguishing the symmetry-breaking substitution. The loss of symmetry from the 3,6-dichloropyridazine precursor is the key diagnostic.

Table 2: Expected Analytical Profile

TechniqueDiagnostic SignalInterpretation

NMR
(300 MHz,

)

7.15 (d, 1H,

)
Pyridazine H-5 (Shielded by amine)

7.25 (d, 1H,

)
Pyridazine H-4 (Deshielded by Cl)

3.55 (m, 4H)
Pyrrolidine

-protons (

)

2.05 (m, 4H)
Pyrrolidine

-protons (

)
MS (ESI)

184.0

Base peak
Isotope Pattern3:1 ratio for

(184/186)

Quality Control Criteria:

  • Purity: >98% by HPLC (254 nm).

  • Impurity Limit: Bis-pyrrolidine adduct < 0.5%.

Applications in Drug Discovery[1]

This compound serves as a "privileged scaffold" in medicinal chemistry. The chlorine atom at position 3 is highly activated for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries.

4.1 Therapeutic Areas
  • Neurology: Pyridazine derivatives modulate GABA receptors and have shown potential as non-opioid analgesics (analogous to Emorfazone).

  • Oncology: Used as kinase inhibitor cores (e.g., c-Met or VEGFR inhibitors) where the pyrrolidine ring occupies the solvent-exposed region of the ATP binding pocket.

4.2 Lead Optimization Workflow

The following decision tree illustrates how this core is utilized to generate lead compounds.

DrugDiscovery Core This compound (Scaffold) Reaction1 Suzuki Coupling (Ar-B(OH)2) Core->Reaction1 Pd(PPh3)4 / Base Reaction2 Buchwald-Hartwig (R-NH2) Core->Reaction2 Pd2(dba)3 / Ligand Target1 Biaryl Pyridazines (Kinase Inhibitors) Reaction1->Target1 Target2 Aminopyridazines (GPCR Ligands) Reaction2->Target2 SAR SAR Optimization (Lipophilicity/Solubility Tuning) Target1->SAR Target2->SAR

Figure 2: Divergent synthesis strategy using the 3-chloro handle for library generation.

Safety, Stability & Handling
  • Hazard Classification:

    • H302: Harmful if swallowed.[4]

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but may degrade slowly in solution if exposed to light.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of pyrrolidine vapors.

References
  • Chemdad. "this compound CAS 66346-85-8 Data." Chemdad, Accessed Jan 30, 2026. [Link]

  • PubChem. "3,6-Dichloropyridazine Compound Summary."[5] National Library of Medicine, Accessed Jan 30, 2026. [Link]

  • Arslan, H., et al. "3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine." Acta Crystallographica Section E, 2010. [Link]

Sources

Technical Guide: Solubility and Stability of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Chloro-6-pyrrolidin-1-yl-pyridazine CAS: 66346-85-8 Molecular Weight: 183.64 g/mol [1]

This guide provides a technical framework for the physicochemical characterization and handling of this compound. As a functionalized heteroaromatic intermediate, this compound exhibits a distinct solubility profile driven by the lipophilic pyrrolidine ring and the polarizable pyridazine core. Its stability is governed by the susceptibility of the C-Cl bond to nucleophilic aromatic substitution (


) and the electron-rich nature of the scaffold, necessitating strict control over storage conditions (inert atmosphere, protection from light).

Part 1: Physicochemical Characterization & Structural Logic

Structural Analysis & Reactivity Hotspots

The molecule consists of an electron-deficient pyridazine ring substituted with an electron-withdrawing chlorine atom and an electron-donating pyrrolidine ring.

  • The Pyrrolidine Ring: Acts as a strong

    
    -donor. The nitrogen lone pair is delocalized into the pyridazine ring, significantly increasing the electron density of the aromatic system compared to unsubstituted 3-chloropyridazine. This donation stabilizes the ring against some nucleophilic attacks but increases susceptibility to oxidation.
    
  • The Chloro Group: Serves as a leaving group. While the pyrrolidine donation deactivates the ring slightly toward

    
     compared to 3,6-dichloropyridazine, the C-Cl bond remains the primary site of instability, particularly under hydrolytic conditions (high pH) or in the presence of strong nucleophiles (thiols, amines).
    
  • Basicity: The pyrrolidine nitrogen is essentially non-basic (

    
     character due to conjugation). Protonation occurs at N-2 of the pyridazine ring.
    
Visualization: Reactivity & Degradation Pathways

The following diagram maps the structural vulnerabilities and the logic for stability testing.

G Compound This compound (CAS: 66346-85-8) Acid Acidic pH (pH < 3) Compound->Acid Base Basic pH (pH > 9) Compound->Base Light UV/Vis Light Compound->Light Oxidant Oxidative Stress (Peroxides) Compound->Oxidant Protonation Protonation at N-2 (Increased Solubility) Acid->Protonation Reversible Hydrolysis Hydrolysis (SnAr) Formation of Pyridazinone Base->Hydrolysis Irreversible (C-Cl cleavage) PhotoDeg Photolytic Degradation (Radical formation) Light->PhotoDeg Radical Mechanism NOxide N-Oxidation (Ring Nitrogen) Oxidant->NOxide N-Oxide Formation

Figure 1: Structural reactivity map highlighting the primary degradation pathways (Hydrolysis, Oxidation, Photolysis) relative to environmental stressors.

Part 2: Solubility Profile

Predicted Solubility Matrix

Based on the lipophilicity of the pyrrolidine moiety and the polarity of the chloropyridazine core, the following solubility profile is expected.

Solvent SystemPredicted SolubilityApplicationTechnical Note
Water (Neutral) Low (< 0.5 mg/mL)Biological AssaysLimited by lipophilic pyrrolidine ring.
0.1N HCl High (> 10 mg/mL)Stock SolutionProtonation of pyridazine N-2 solubilizes the salt form.
DMSO High (> 50 mg/mL)High-Conc StocksCaution: Potential instability over time (see Stability section).
Methanol/Ethanol Moderate-HighSynthesis/PurificationGood solvents for crystallization.
Dichloromethane HighExtractionPreferred solvent for organic phase extraction.
Toluene Low-ModerateCrystallizationUseful as an anti-solvent in recrystallization.
Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in aqueous buffers and organic solvents.

Methodology (Shake-Flask Method):

  • Preparation: Weigh ~10 mg of compound into 2 mL HPLC vials (in triplicate).

  • Solvent Addition: Add 500 µL of the target solvent (Water, pH 1.2, pH 7.4, pH 10, DMSO, MeOH).

  • Equilibration: Agitate at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PTFE filter. Note: Ensure filter compatibility to prevent adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ ~250-280 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5-95% B).

Part 3: Stability Profile & Handling

Critical Stability Factors
  • Hydrolytic Stability: The C-Cl bond is susceptible to hydrolysis, converting the chloropyridazine to the corresponding pyridazinone (3-hydroxy-6-pyrrolidinylpyridazine tautomer). This reaction is accelerated at high pH (OH⁻ attack) and elevated temperatures.

  • DMSO Instability: Literature indicates that electron-deficient halo-heterocycles, including 3-chloropyridazine, can degrade in DMSO, potentially involving nucleophilic attack by the solvent or oxidation. Recommendation: Use fresh DMSO stocks and avoid long-term storage in DMSO at room temperature.

  • Photostability: The conjugated heterocyclic system absorbs UV light, leading to potential photo-oxidation or dechlorination. Storage in amber vials is mandatory.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: Establish the degradation pathways and shelf-life limits.

Workflow:

  • Acid Stress: Dissolve in 0.1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1N NaOH. Heat at 60°C for 4 hours. Expect significant degradation via hydrolysis.

  • Oxidative Stress: Treat with 3%

    
     at Room Temp for 2 hours.
    
  • Thermal Stress: Solid state heating at 60°C for 7 days.

  • Analysis: Monitor disappearance of parent peak and appearance of new peaks via LC-MS.

Visualization: Stability Testing Logic

StabilityWorkflow cluster_conditions Stress Conditions Start Start: 10mM Stock Solution Acid 0.1N HCl 60°C, 4h Start->Acid Base 0.1N NaOH 60°C, 4h Start->Base Ox 3% H2O2 RT, 2h Start->Ox Heat Solid State 60°C, 7 Days Start->Heat Analysis LC-MS Analysis (Identify Degradants) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Decision Storage Protocol Definition Analysis->Decision

Figure 2: Forced degradation workflow to define storage and handling protocols.

Part 4: Storage & Handling Recommendations

Based on the chemical class properties and specific functional groups:

  • Storage:

    • Temperature: Refrigerate at 2-8°C.

    • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis and oxidation.

    • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and solvent leaching.

  • Solution Handling:

    • Prepare stock solutions in anhydrous DMSO or Ethanol immediately prior to use.

    • Avoid storing aqueous solutions for >24 hours, even at 4°C.

    • If using DMSO, freeze aliquots at -20°C to minimize solvent-mediated degradation.

References

  • BLD Pharm. (n.d.). This compound (CAS 66346-85-8) Product Data Sheet. Retrieved from

  • ChemicalBook. (2025).[2] 3-Chloropyridazine Properties and Stability Profile. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 3-Chloropyridazine.[2][5][6][7][8] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[9] Solubility Profile of Aminopyridazines in Organic Solvents. Retrieved from

Sources

Computational Frontiers: Theoretical Characterization and Optimization of the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Focus: Quantum Mechanical (QM) Profiling, Molecular Dynamics (MD), and Bioisosteric Logic

Executive Summary: The Diazine Advantage

The pyridazine scaffold (1,2-diazine) represents a high-value "privileged structure" in modern drug discovery. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine possesses a unique electronic signature defined by the alpha-effect —the repulsion between adjacent nitrogen lone pairs.

From a theoretical standpoint, this scaffold offers a solution to the "lipophilicity tax" often paid during lead optimization. By replacing a phenyl ring with a pyridazine core, researchers can lower logP values while introducing two specific hydrogen bond acceptor vectors. This guide details the theoretical frameworks—from Density Functional Theory (DFT) to Molecular Dynamics (MD)—required to exploit these properties effectively.

Electronic Architecture & Quantum Mechanical Profiling

To rationally design pyridazine-based drugs, one must first understand the electronic consequences of the N-N bond.

The Alpha-Effect and Lone Pair Repulsion

The defining feature of pyridazine is the adjacency of two


 nitrogen atoms. Theoretical studies utilizing Natural Bond Orbital (NBO) analysis reveal significant lone-pair/lone-pair repulsion.
  • Consequence: This repulsion creates a high dipole moment (

    
     D), significantly higher than pyridine (
    
    
    
    D) or pyrazine (
    
    
    D).
  • Drug Design Implication: The high dipole facilitates strong dipole-dipole interactions and

    
    -stacking with electron-deficient amino acid residues (e.g., Phe, Tyr) in binding pockets.
    
DFT Profiling Protocol

When characterizing new derivatives, the B3LYP functional with the 6-31G* or 6-311++G(d,p) basis set is the standard for balancing cost and accuracy in predicting HOMO/LUMO gaps.

Key Theoretical Parameters to Calculate:

  • HOMO-LUMO Gap (

    
    ):  Correlates with chemical hardness (
    
    
    
    ). A smaller gap often indicates higher reactivity toward metabolic enzymes (e.g., P450 oxidation).
  • Molecular Electrostatic Potential (MEP): Critical for predicting binding orientation. In pyridazines, the negative potential is highly localized on the N-N edge, creating a "directional anchor" for hydrogen bonding.

Comparative Physicochemical Metrics

The following table summarizes theoretical data comparing pyridazine to its common bioisosteres.

PropertyBenzenePyridinePyridazineTheoretical Significance
Dipole Moment (Debye) 0.02.2~4.0Drives orientation in polar binding pockets.
ClogP (Lipophilicity) 2.140.65-0.72Drastic solubility improvement; reduces metabolic clearance.
H-Bond Acceptors 012Dual vectors allow "water bridging" in solvent-exposed pockets.
pKa (Conjugate Acid) -5.22.3Less likely to be protonated at physiological pH compared to pyridine.

Bioisosterism and Pharmacophore Modeling[1]

Theoretical studies often employ pyridazine as a bioisostere to modulate the physicochemical profile of a lead compound without altering its steric footprint.

The "Scaffold Hopping" Logic

Replacing a phenyl ring with pyridazine is a standard strategy to improve aqueous solubility. However, the theoretical challenge lies in the Electrostatic Mismatch .

  • Phenyl: Quadrupole moment (negative

    
    -cloud above/below ring).
    
  • Pyridazine: Strong dipole (negative potential at N-N, positive at C4/C5).

Strategic Insight: If the phenyl ring in the lead compound interacts via edge-to-face


-stacking, a pyridazine replacement may fail due to electronic repulsion. If the interaction is face-to-face stacking with an electron-rich residue, pyridazine (being electron-deficient) often enhances affinity.
Visualization of Bioisosteric Logic

The following diagram outlines the decision process for deploying pyridazine scaffolds.

BioisostereLogic Start Lead Optimization Candidate Issue Identify Liability Start->Issue Solubility Poor Solubility (High LogP) Issue->Solubility Metabolism Rapid Metabolism (P450) Issue->Metabolism Decision Pyridazine Replacement Strategy Solubility->Decision Metabolism->Decision PathA Vector Analysis: Is the ring solvent exposed? Decision->PathA PathB Electronic Analysis: Is the ring in a hydrophobic pocket? Decision->PathB Outcome1 Success: N-atoms form H-bonds with water Solubility Increases PathA->Outcome1 Yes Outcome2 Caution: Check Dipole Alignment (Dipole-Dipole Repulsion?) PathB->Outcome2 Yes

Figure 1: Decision logic for scaffold hopping to pyridazine. Note the critical distinction between solvent-exposed vectors and hydrophobic pocket placement.

Interaction Dynamics: MD and Docking

Static docking is often insufficient for pyridazine derivatives due to the flexibility required to accommodate water-mediated bridges.

Water-Mediated Bonding

In Molecular Dynamics (MD) simulations (typically 100ns using GROMACS or AMBER), pyridazine nitrogens frequently stabilize "water bridges"—where a water molecule links the scaffold N to a protein backbone carbonyl.

  • Protocol: When setting up the MD, explicit solvent models (TIP3P or TIP4P) are mandatory. Implicit solvation will fail to capture this stabilization energy.

Binding Free Energy (MMPBSA)

To validate the theoretical affinity, the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is preferred over simple docking scores.

  • Observation: Pyridazine derivatives often show a favorable electrostatic contribution (

    
    ) but a penalty in desolvation energy (
    
    
    
    ) due to their high polarity. The net gain usually comes from specific H-bonds that overcome the desolvation penalty.

Technical Protocol: In Silico Profiling Workflow

This section provides a self-validating workflow for characterizing a new library of pyridazine derivatives.

Objective: Predict stability, reactivity, and binding mode of a novel 6-substituted pyridazine-3-one.

Step 1: Geometry Optimization (DFT)
  • Tool: Gaussian 16 / ORCA / Psi4

  • Method: B3LYP/6-311++G(d,p)

  • Causality: The diffuse functions (++G) are essential to correctly model the lone pair electron density on the adjacent nitrogens.

  • Check: Ensure no imaginary frequencies (indicates a true minimum).

Step 2: Descriptor Calculation
  • Calculate: Dipole moment (

    
    ), Polarizability (
    
    
    
    ), and Quadrupole moments.
  • Calculate: Fukui Indices (

    
     and 
    
    
    
    ).
  • Why: Fukui indices predict exactly where metabolic attack (nucleophilic/electrophilic) is likely to occur on the ring.

Step 3: Molecular Docking (Induced Fit)
  • Tool: AutoDock Vina / Glide

  • Setup: Allow flexibility in the receptor side chains within 5Å of the binding pocket.

  • Crucial Step: Manually inspect top poses for N...H-N or N...H-O interactions. If the pyridazine nitrogens are facing a hydrophobic wall, the pose is likely an artifact.

Step 4: Dynamic Stability (MD Simulation)
  • Tool: GROMACS

  • Duration: 50–100 ns.

  • Analysis: Plot RMSD (Root Mean Square Deviation) of the ligand.

  • Success Metric: Ligand RMSD < 2.0 Å over the last 20ns of simulation indicates a stable binding mode.

Workflow Visualization

ComputationalWorkflow Input 2D Structure (SMILES) ConfSearch Conformational Search Input->ConfSearch DFT DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT Properties Calc Properties: Dipole, HOMO/LUMO DFT->Properties Docking Molecular Docking (Target Protein) Properties->Docking Filter Ligands MD MD Simulation (100ns Explicit Water) Docking->MD Top Pose Validation MMPBSA Binding Energy MD->Validation

Figure 2: Integrated computational workflow for pyridazine derivative profiling.

References

  • Physicochemical Properties & Drug Design: Meanwell, N. A. (2023).[1][2] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921.[2]

  • DFT & Corrosion Inhibition Studies (Electronic Properties): Ogede, R. O., et al. (2022).[3][4] "DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media." GSC Advanced Research and Reviews, 11(03), 106–114.[3]

  • Molecular Dynamics & Docking (FGFR1 Inhibitors): Alamri, M. A., et al. (2023). "3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1." Journal of Biomolecular Structure and Dynamics.

  • Bioisosterism in Agriculture & Medicine: Mangalagiu, I. I., et al. (2023).[1][5] "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture."[5][6][7] Encyclopedia.[7]

  • Nanoparticle Formulation & Docking (CDK-2/EGFR): El-Naggar, M. E., et al. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies."[8] MDPI: Pharmaceuticals.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026


) of 3,6-Dichloropyridazine

Abstract & Core Directive

This guide details the synthesis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine , a critical pharmacophore in medicinal chemistry (kinase inhibitors, GPCR ligands). The protocol utilizes a controlled Nucleophilic Aromatic Substitution (


) of 3,6-dichloropyridazine. Unlike standard aminations, this procedure prioritizes mono-selectivity  through precise stoichiometric control and electronic deactivation principles.

Key Advantage: The introduction of the first amino group (pyrrolidine) electronically deactivates the pyridazine ring toward a second substitution, allowing for high chemoselectivity without the need for protecting groups.

Reaction Scheme & Logic

The synthesis relies on the reaction between 3,6-dichloropyridazine (1) and pyrrolidine (2) . The reaction is driven by the electron-deficient nature of the pyridazine ring.

Workflow Logic (Graphviz)

SynthesisWorkflow Start Start: Reagents Prep Mix Mixing: 3,6-Dichloropyridazine + Pyrrolidine (1.1 eq) Start->Mix Heat Reaction: Reflux in EtOH (3-5 Hours) Mix->Heat Monitor Monitoring: TLC / LC-MS (Check for Bis-sub) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Solvent Removal & Aqueous Wash Monitor->Workup Complete Purify Purification: Recrystallization (EtOH/H2O) Workup->Purify End Final Product: This compound Purify->End

Figure 1: Operational workflow for the mono-substitution of 3,6-dichloropyridazine.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
3,6-Dichloropyridazine 148.981.0Electrophile (Substrate)
Pyrrolidine 71.121.1Nucleophile
Potassium Carbonate (K₂CO₃) 138.211.5Acid Scavenger (Base)
Ethanol (Abs.) 46.07SolventReaction Medium
Equipment
  • Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Rotary evaporator.

  • TLC plates (Silica gel 60 F254).[1]

  • Vacuum filtration setup.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask, dissolve 3,6-dichloropyridazine (1.49 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the solution.

    • Note: While pyrrolidine can act as its own base, using an inorganic base like K₂CO₃ improves atom economy and prevents the formation of pyrrolidinium hydrochloride salts which can complicate workup.

  • Nucleophile Addition: Add pyrrolidine (0.92 mL, 11.0 mmol) dropwise over 5 minutes while stirring at room temperature.

    • Critical Control Point: Do not add a large excess of pyrrolidine (>1.5 eq) at the start to avoid forming the bis-substituted byproduct (3,6-di(pyrrolidin-1-yl)pyridazine).

Phase 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) .

  • Duration: Stir at reflux for 3 to 5 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Target Spot: The product will be more polar (lower

      
      ) than the starting material but less polar than the bis-substituted byproduct.
      
    • Visualization: UV light (254 nm).[1]

Phase 3: Workup & Isolation
  • Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporator).

  • Extraction: Resuspend the solid residue in water (30 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate to dryness.
    
    • Alternative (Precipitation): Often, upon adding water to the residue (Step 8), the product precipitates as a solid. If this occurs, filter the solid, wash with cold water, and dry. This is preferred for scale-up.

Phase 4: Purification
  • Recrystallization: If the crude product purity is <95%, recrystallize from a mixture of Ethanol/Water (1:1) or Isopropanol .

    • Dissolve in minimum hot ethanol, add water until slightly turbid, and cool slowly to 4°C.

  • Yield: Expected yield is 80-90% .

Mechanism of Action

The reaction proceeds via an


 mechanism. The key to the success of this protocol is the electronic deactivation  provided by the first substitution.
Mechanistic Pathway (Graphviz)

Mechanism SM 3,6-Dichloropyridazine (Electron Deficient) Complex Meisenheimer Complex (Transition State) SM->Complex + Pyrrolidine Product This compound (Mono-substituted) Complex->Product - Cl⁻ Bis Bis-product (Disfavored) Product->Bis + Pyrrolidine (Slow/High Energy) Deactivation Deactivation Effect: The electron-donating pyrrolidine ring increases electron density on the pyridazine, making the second Cl less reactive to S_NAr. Product->Deactivation

Figure 2: Mechanistic pathway highlighting the kinetic selectivity for mono-substitution.

Analytical Data & Characterization

Confirm the identity of the synthesized compound using the following expected data:

TechniqueExpected ResultInterpretation
Physical State Off-white to pale yellow solidCrystalline solid.
Melting Point 120 – 140°C (Approx.)Compare to literature for similar analogs [1].
¹H NMR (CDCl₃)

7.20 (d, 1H), 6.70 (d, 1H)
Pyridazine ring protons (doublet pair).
¹H NMR (CDCl₃)

3.55 (m, 4H), 2.05 (m, 4H)
Pyrrolidine ring protons (

and

).
LC-MS (ESI)

184.06 [M+H]⁺
Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-substitution observed Excess pyrrolidine or temperature too high.Strictly limit pyrrolidine to 1.1 eq. Lower temperature to 50°C.
Low Conversion Old/Wet reagents or insufficient heat.Use fresh anhydrous K₂CO₃. Ensure vigorous reflux. Switch solvent to DMF (heat to 80°C).
Oily Product Residual solvent or impurities.[2]Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

Safety & Handling

  • 3,6-Dichloropyridazine: Skin sensitizer and irritant. Handle in a fume hood.

  • Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns.

  • Waste Disposal: Aqueous waste contains basic salts and pyridine derivatives; dispose of in accordance with halogenated organic waste regulations.

References

  • Crystal structure of 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health (NIH). Available at: [Link] (Provides structural analogs and melting point benchmarks).

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry. Available at: [Link] (Protocol validation for mono-amination of dichloropyridazine).

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link] (General reactivity and methodology).

  • Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. Available at: [Link] (Reactivity patterns and selectivity).

Sources

Application Note: High-Purity Synthesis of 3-Amino-6-(1-pyrrolidinyl)-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026


)

Part 1: Introduction and Strategic Rationale

The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl or pyridine rings in various therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs [1, 2]. Specifically, 3-amino-6-(1-pyrrolidinyl)-pyridazine represents a critical intermediate where the introduction of the pyrrolidine ring modulates lipophilicity and receptor binding affinity, particularly in the development of CB2 agonists and kinase inhibitors [3].

Mechanistic Insight: The Challenge

The synthesis relies on a Nucleophilic Aromatic Substitution (


) displacing a halogen (typically chlorine) with pyrrolidine. However, the presence of the electron-donating amino group (

) at the C3 position significantly deactivates the pyridazine ring towards nucleophilic attack at the C6 position compared to the more reactive 3,6-dichloropyridazine.

Experimental Strategy: To overcome this electronic deactivation, the protocol requires:

  • Thermal Activation: High reaction temperatures (reflux in high-boiling solvents or sealed-tube conditions) are necessary to cross the activation energy barrier.

  • Solvent Selection: Protophilic solvents (like water or ethanol) can assist, but neat reactions or high-boiling alcohols (e.g., n-butanol) are often preferred to maintain sufficient thermal energy.

  • Stoichiometry: Using pyrrolidine as both the nucleophile and the base to trap the generated HCl drives the equilibrium forward.

Part 2: Detailed Experimental Protocol

Materials and Safety
  • Precursor: 3-Amino-6-chloropyridazine (CAS: 5469-69-2) [4].[1]

  • Reagent: Pyrrolidine (Reagent Grade, >99%).

  • Solvent: Ethanol (Abs.) or n-Butanol (for higher temperature kinetics).

  • Safety Critical: Pyrrolidine is highly flammable and corrosive. Pyridazine derivatives may possess bioactive properties.[2][3][4][5][6] All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Synthesis Workflow

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-amino-6-chloropyridazine (1.0 eq).

  • Add Ethanol (10-15 volumes relative to mass of precursor). Note: For scale-up, water can be used as a solvent due to the "on-water" acceleration effect often observed in heterocyclic chemistry, though solubility must be managed.

  • Add Pyrrolidine (3.0 - 5.0 eq) dropwise. The excess serves to drive the reaction and neutralize the HCl byproduct.

Step 2: Thermal Activation

  • Heat the mixture to reflux (

    
    C for ethanol).
    
  • Maintain reflux for 6–12 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, replaced by the more polar product (
    
    
    
    ).

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentration: Remove the solvent and excess pyrrolidine under reduced pressure (Rotary Evaporator).

  • Basification: Treat the residue with saturated aqueous

    
     or 
    
    
    
    to ensure the product is in the free base form.
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • Recrystallization: The crude solid is often pure enough but can be recrystallized from Ethanol/Diethyl Ether or Isopropanol to yield off-white to pale yellow crystals.

  • Yield Expectation: 75–85%.

Part 3: Data Visualization and Logic

Reaction Logic and Workflow

The following diagram illustrates the critical decision points and flow of the synthesis, highlighting the self-validating checks (TLC/NMR).

SynthesisWorkflow Start Start: 3-Amino-6-chloropyridazine Reagent Add Pyrrolidine (Nucleophile + Base) Solvent: EtOH or n-BuOH Start->Reagent Reaction Reflux (80-120°C) 6-12 Hours Reagent->Reaction IPC IPC: TLC Check (Disappearance of SM) Reaction->IPC IPC->Reaction Incomplete Conversion Workup Evaporation & Basification (NaHCO3 wash) IPC->Workup Complete Conversion Purification Recrystallization (EtOH/Ether) Workup->Purification Final Target: 3-Amino-6-(1-pyrrolidinyl)-pyridazine Purification->Final

Caption: Figure 1. Process flow diagram for the


 synthesis of 3-amino-6-(1-pyrrolidinyl)-pyridazine, including in-process controls.
Quantitative Data Summary
ParameterSpecificationRationale
Stoichiometry 1.0 eq SM : 3.0-5.0 eq PyrrolidineExcess amine acts as an acid scavenger for HCl.
Temperature

(EtOH) to

(n-BuOH)
Required to overcome electronic deactivation of the amino-pyridazine ring.
Reaction Time 6 - 12 HoursKinetic monitoring required; extended times may lead to degradation.
Expected Yield 75 - 85%High efficiency typical of

on nitrogen heterocycles.

Part 4: Characterization and Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral expectations:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Pyridazine Protons: Two doublets (

      
       Hz) in the aromatic region (approx. 
      
      
      
      6.8 - 7.5 ppm).
    • Pyrrolidine Protons: Two multiplets: one for the

      
      -protons (
      
      
      
      3.3-3.5 ppm) and one for the
      
      
      -protons (
      
      
      1.9-2.0 ppm).
    • Amine Protons: Broad singlet (

      
       5.5-6.0 ppm), exchangeable with 
      
      
      
      .
  • Mass Spectrometry (ESI+):

    • Observe

      
       peak corresponding to the molecular weight (Calc. MW 
      
      
      
      Da).

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025).[5] 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. Retrieved from [Link]

  • National Center for Biotechnology Information . (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Biomedical Pharmacology Journal . (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • PubChem . (2025).[1][7] 6-Amino-3-chloropyridazine (Compound Summary). Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating Pyridazine Cytotoxicity with the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for the robust and reliable assessment of cytotoxicity induced by pyridazine-based compounds. The protocol herein is designed to ensure scientific integrity through a deep understanding of the assay's principles, optimization strategies, and data interpretation.

Introduction: The Significance of Pyridazine Moieties and Cytotoxicity Screening

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2][3] The evaluation of the cytotoxic potential of novel pyridazine compounds is a critical step in the drug discovery pipeline.[4][5] Among the various methods to assess cell viability and cytotoxicity, the MTT assay remains a cornerstone technique due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[6][7] This colorimetric assay provides a quantitative measure of cellular metabolic activity, which in most cases, correlates directly with the number of viable cells.[8][9]

This guide will walk through the theoretical underpinnings of the MTT assay, provide a detailed, field-proven protocol for its execution, and discuss critical parameters for optimization and troubleshooting, particularly in the context of testing small molecules like pyridazines.

The Scientific Principle of the MTT Assay: A Measure of Mitochondrial Vigor

The MTT assay's utility is grounded in its ability to probe the metabolic health of a cell population.[10] The core of the assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[11] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[12]

Therefore, the amount of formazan produced is directly proportional to the number of living, metabolically competent cells.[11] Dead or dying cells, with compromised mitochondrial function, lose the ability to reduce MTT.[11] The insoluble formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO) or acidified isopropanol, and the absorbance of the resulting colored solution is measured spectrophotometrically, usually at a wavelength of 570 nm.[12]

MTT_Principle

Materials and Reagents

Ensuring the quality and proper preparation of reagents is paramount for reproducible results.

Reagent/MaterialSpecificationsStorage
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Molecular Biology GradeStore at 2-8°C, protected from light.
Phosphate-Buffered Saline (PBS) pH 7.4, sterileRoom Temperature
Cell Culture Medium Appropriate for the cell line being used (e.g., DMEM, RPMI-1640)2-8°C
Fetal Bovine Serum (FBS) Heat-inactivated-20°C
Trypsin-EDTA 0.25% Trypsin, 0.53 mM EDTA2-8°C
Solubilization Solution DMSO (anhydrous), or 10% SDS in 0.01 M HClRoom Temperature
Pyridazine Compounds Stock solutions of known concentration, typically in DMSO-20°C or as recommended
Cell Line Cancer or normal cell line relevant to the studyLiquid Nitrogen / 37°C Incubator
Equipment 96-well flat-bottom sterile microplates, multichannel pipette, inverted microscope, CO2 incubator, microplate readerN/A

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization, particularly of cell seeding density and incubation times, is crucial for each specific cell line and pyridazine compound.

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture cells in appropriate medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase for experiments.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, gently centrifuge to pellet.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using a method like trypan blue exclusion.

  • Seeding: Dilute the cell suspension to the optimal seeding density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: The optimal seeding density is critical and cell-line dependent, typically ranging from 1,000 to 100,000 cells per well. It should allow for logarithmic growth during the treatment period without reaching confluency. A preliminary experiment to determine the optimal seeding density is highly recommended.[13]

Part 2: Treatment with Pyridazine Compounds
  • Adherence: Incubate the seeded plate for 24 hours to allow adherent cells to attach firmly.[8]

  • Compound Preparation: Prepare serial dilutions of the pyridazine compounds in serum-free or low-serum medium.[8] The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared pyridazine dilutions to the respective wells.

  • Controls: Include the following controls in triplicate:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compounds.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) to measure background absorbance.[14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Part 3: MTT Assay Procedure
  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution. This stock can be stored at 4°C for several weeks, protected from light.[15]

  • MTT Addition: At the end of the treatment period, add 10 µL of the 12 mM MTT stock solution to each well (for a final volume of 110 µL).[15]

    • Causality Note: It is often recommended to perform this step in serum-free and phenol red-free medium to reduce background absorbance and potential interference.[14]

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[16] During this time, viable cells will reduce the MTT to purple formazan crystals. The optimal incubation time can vary between cell types.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. Read the plate within 1 hour of adding the solubilization solution.

MTT_Workflow

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. This is the concentration of the pyridazine compound that reduces cell viability by 50%. The IC50 value is typically determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Trustworthiness: A Self-Validating System and Troubleshooting

The reliability of the MTT assay hinges on careful execution and awareness of its potential pitfalls.

Potential IssuePossible Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of medium with bacteria or yeast.[17]- Phenol red or serum in the medium.[14]- Use sterile technique and check medium for contamination.- Use phenol red-free and serum-free medium during MTT incubation.[14]
Low Signal / Low Absorbance Readings - Insufficient number of cells plated.- MTT incubation time is too short.[13]- Optimize cell seeding density.- Increase MTT incubation time incrementally (e.g., 2, 3, 4 hours).[14]
Inconsistent Results Between Replicates - Incomplete solubilization of formazan crystals.- Variation in incubation times between wells.- Ensure complete dissolution by thorough mixing or shaking after adding the solvent.- Standardize all incubation times precisely.
MTT Reagent Itself is Toxic - Prolonged incubation with MTT.[11]- Perform a time-course experiment to find the optimal incubation window that provides a robust signal without causing cytotoxicity.[14]

Expert Insight: It is crucial to remember that the MTT assay measures metabolic activity, not direct cell death. Certain compounds might inhibit mitochondrial respiration without immediately killing the cell, leading to an underestimation of viability. Conversely, some compounds could induce a state of high metabolic activity (e.g., uncoupling) before cell death, which could be misinterpreted. Therefore, it is often advisable to complement the MTT assay with an orthogonal method that measures a different aspect of cell health, such as membrane integrity (e.g., LDH assay or trypan blue exclusion).

Conclusion

The MTT assay is a powerful and accessible tool for the preliminary cytotoxic evaluation of pyridazine derivatives. By understanding its biochemical basis, meticulously following a validated protocol, and being cognizant of its limitations, researchers can generate reliable and reproducible data. This information is invaluable for guiding structure-activity relationship (SAR) studies and advancing the development of promising new therapeutic agents.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Barzegar, M., et al. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Slideshare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. (2013-05-01). [Link]

  • Gherghel, D., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]

  • Foks, H., et al. (1980). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Archivum Immunologiae et Therapiae Experimentalis, 28(3), 427-432. [Link]

  • ANT Bio. A Comprehensive Overview of the Major Categories of Cell Viability Assays. (2025-07-18). [Link]

  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744-750. [Link]

  • Fassihi, A., et al. (2015). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. PMC. [Link]

  • Cusabio. The Overview of Cell Viability. [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]

  • Kma L., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. PMC. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. (2016-07-01). [Link]

Sources

Application Notes and Protocols for Antibacterial Screening of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyridazine Scaffolds in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the heterocyclic compounds, pyridazine derivatives have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The inherent chemical versatility of the pyridazine ring allows for extensive structural modifications, enabling the fine-tuning of their therapeutic properties and the exploration of structure-activity relationships (SAR) to optimize antibacterial potency.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for the primary and secondary antibacterial screening of novel pyridazine compounds. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data crucial for advancing promising candidates through the drug discovery pipeline. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the nuances of antimicrobial susceptibility testing.

Part 1: Primary Screening - Identifying Hit Compounds

The initial phase of screening aims to identify "hit" compounds from a library of synthesized pyridazine derivatives that exhibit any level of antibacterial activity. The Agar Well Diffusion assay is a widely used, cost-effective, and straightforward method for this purpose.

Agar Well Diffusion Assay

This technique relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target bacterium. The presence of a clear zone of inhibition around the well indicates antibacterial activity.

Causality of Experimental Choices:

  • Media Selection: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antibiotics.

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform bacterial lawn, which is critical for the reproducibility of the zone of inhibition. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][6]

  • Solvent Selection: The solvent used to dissolve the pyridazine compounds (e.g., DMSO) must be tested for its own antimicrobial activity to prevent false-positive results. The concentration of the solvent should be kept to a minimum.

Experimental Protocol: Agar Well Diffusion

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.[5]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or a pipette tip, create wells (typically 6-8 mm in diameter) in the inoculated agar plate.[7]

    • Prepare stock solutions of the pyridazine compounds in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well.

    • Include a positive control (a known antibiotic) and a negative control (solvent only) on each plate.

  • Incubation and Data Interpretation:

    • Incubate the plates at 37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (in mm) for each compound. A larger zone of inhibition generally indicates higher antibacterial activity.[8]

Part 2: Secondary Screening - Quantitative Assessment of Antibacterial Potency

Compounds that demonstrate activity in the primary screen ("hits") are advanced to secondary screening for quantitative evaluation. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of each promising pyridazine derivative.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[6] This method is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.[9]

Causality of Experimental Choices:

  • Serial Dilutions: Two-fold serial dilutions are standard practice to precisely determine the MIC value.

  • Standardized Inoculum: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well is crucial for accurate and reproducible MIC results.[5][6]

  • Controls: The inclusion of a growth control (bacteria with no compound) and a sterility control (broth medium only) is essential to validate the assay.[6]

Experimental Protocol: Broth Microdilution for MIC

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyridazine compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.[6]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[5]

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[5][6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and is used to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]

Causality of Experimental Choices:

  • Sub-culturing from MIC wells: Aliquots are taken from the wells corresponding to the MIC and higher concentrations to determine the concentration at which bacteria are no longer viable.

  • Agar Plates without Compound: The sub-cultured aliquots are plated on agar medium that does not contain the test compound to allow for the growth of any surviving bacteria.

  • 99.9% Reduction: A ≥99.9% reduction in the initial inoculum is the standard criterion for determining the MBC.[10][12]

Experimental Protocol: MBC Determination

  • Sub-culturing:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12][13]

Interpreting MIC and MBC Data:

An agent is typically considered bactericidal if its MBC is no more than four times its MIC.[13] If the MBC is significantly higher than the MIC, the compound is generally considered bacteriostatic.

Part 3: Data Presentation and Visualization

Summarized Antibacterial Activity Data

The following table provides an example of how to present the MIC and MBC data for a series of hypothetical pyridazine compounds.

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
PY-01Staphylococcus aureus816Bactericidal (2)
PY-01Escherichia coli32>128Bacteriostatic (>4)
PY-02Staphylococcus aureus1632Bactericidal (2)
PY-02Escherichia coli64128Bactericidal (2)
PY-03Staphylococcus aureus>128>128Inactive
PY-03Escherichia coli>128>128Inactive
Experimental Workflows

The following diagrams illustrate the workflows for the described antibacterial screening methods.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Plate_Prep Agar Plate Inoculation Inoculum_Prep->Plate_Prep Well_Creation Well Creation Plate_Prep->Well_Creation Compound_Addition Compound Addition Well_Creation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement

Caption: Workflow for the Agar Well Diffusion Assay.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Serial_Dilution Serial Dilution of Pyridazine Compound Inoculation_MIC Inoculation of Microtiter Plate Serial_Dilution->Inoculation_MIC Inoculum_Prep_MIC Standardized Inoculum Prep Inoculum_Prep_MIC->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC Read_MIC Visual Reading of MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher) Read_MIC->Subculture Proceed if active Incubation_MBC Incubation of Agar Plates Subculture->Incubation_MBC Read_MBC Colony Counting & MBC Determination Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Conclusion

The systematic screening of pyridazine compounds using the detailed protocols for agar well diffusion, broth microdilution (MIC), and MBC determination provides a robust framework for identifying and characterizing novel antibacterial agents. Adherence to these standardized methods ensures the generation of high-quality, comparable data, which is fundamental for establishing structure-activity relationships and advancing the most promising candidates toward further preclinical development. The insights into the causality behind each experimental step are intended to empower researchers to troubleshoot and adapt these protocols for their specific needs, ultimately accelerating the discovery of new weapons against bacterial infections.

References

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96.
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Al-Ghorbani, M., et al. (2022).
  • Al-Ghorbani, M., et al. (2022).
  • Mustafa, M., et al. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Helvetica Chimica Acta, 103(11), e2000155.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • ResearchGate. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Request PDF. Retrieved from [Link]

  • Warner, M. L., et al. (2023). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases, 9(12), 2533-2546.
  • Zugrăvescu, I., et al. (1989). [Antimicrobial activity of new pyridazine derivatives]. Revue Roumaine de Chimie, 34(4), 1041-9.
  • ResearchGate. (n.d.). Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Agar well diffusion assay for estimating the MIC of compounds 5a, 5c, 5d, 8 and 12b against S. aureus. Retrieved from [Link]

  • ResearchGate. (2009). Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity | Request PDF. Retrieved from [Link]

  • MDPI. (2021). Overview on Strategies and Assays for Antibiotic Discovery. Retrieved from [Link]

  • El-Metwaly, N., et al. (2024). Design, Synthesis and Antibacterial Assessment of Active (4-Arylazo-3-Methyl-2-Thienyl) 4-Antipyrine Ketones. Chemistry & Biodiversity, 21(6), e202400894.
  • Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

Sources

Application Note: 3-Chloro-6-pyrrolidin-1-yl-pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-pyrrolidin-1-yl-pyridazine is a bifunctional heterocyclic scaffold widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its value lies in its electronic asymmetry : the electron-donating pyrrolidine ring at position 6 deactivates the pyridazine core just enough to allow controlled, regioselective functionalization of the remaining chlorine at position 3.

This guide details the synthetic handling, reactivity profile, and medicinal application of this scaffold, specifically focusing on its role in developing Histamine H3 antagonists and JNK1 inhibitors.

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

The "Push-Pull" Electronic System

The utility of this compound stems from the electronic interplay between the substituents and the diazine ring.

  • The Pyridazine Core: Naturally electron-deficient (π-deficient), making it susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Pyrrolidine (C6): A strong electron-donating group (EDG). Once installed, it pushes electron density into the ring, significantly raising the energy barrier for a second

    
     reaction at the C3 position.
    
  • The Chlorine (C3): Remains a viable leaving group but requires transition-metal catalysis (Suzuki/Buchwald) or harsh

    
     conditions to be displaced.
    

Implication for Library Design: This scaffold allows for the synthesis of "Head-to-Tail" libraries where the pyrrolidine "tail" is constant, and the "head" (C3) is varied via palladium-catalyzed cross-coupling.

Physical Properties
  • Molecular Weight: 183.64 g/mol

  • LogP (Predicted): ~1.8 (Favorable for CNS penetration)

  • Solubility: Moderate in water; high in DCM, DMSO, and Methanol.

  • Stability: Stable under standard ambient conditions; the C-Cl bond is hydrolytically stable at neutral pH.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Regioselective synthesis of this compound from 3,6-dichloropyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Pyrrolidine (1.05 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or Ethanol (Anhydrous)

Procedure:

  • Dissolution: Dissolve 3,6-dichloropyridazine (e.g., 10g) in DMF (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add finely ground

    
    .
    
  • Nucleophile Addition: Add pyrrolidine dropwise at 0°C to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

    • Note: Bis-pyrrolidine formation is the primary impurity if temperature is too high or stoichiometry is loose.

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Installing aryl/heteroaryl groups at the C3 position.

Challenge: Pyridazines are known to coordinate strongly to Palladium, potentially poisoning the catalyst. High-activity ligands are recommended.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (Standard) or 
    
    
    
    + XPhos (High Performance)
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene:Ethanol (4:1 ratio)

Step-by-Step:

  • Degassing: Charge the reaction vessel with the chloropyridazine, boronic acid, and solvent. Sparge with Argon for 15 minutes. Critical Step: Oxygen promotes homocoupling of boronic acids.[1]

  • Catalyst Addition: Add the Pd catalyst (5 mol%) under a positive stream of Argon.

  • Base Addition: Add the degassed aqueous base.

  • Heating: Heat to 95–100°C for 12–18 hours.

    • Checkpoint: Conversion of aryl chlorides on electron-rich pyridazines is slow. If conversion stalls at 50%, add fresh catalyst (2 mol%).

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The 6-pyrrolidinyl-pyridazine motif is a "privileged structure" in H3 receptor antagonism. The pyrrolidine acts as a basic pharmacophore that interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane region.

  • Mechanism: The pyridazine ring serves as a spacer, positioning the pyrrolidine (basic head) and the distal aryl group (lipophilic tail) in the correct orientation to stabilize the receptor in an inactive conformation.

  • Advantage: Unlike imidazole-based H3 antagonists (which suffer from CYP450 inhibition), pyridazine analogs often show improved metabolic stability and reduced drug-drug interaction potential.

Kinase Inhibition (JNK1)

Recent studies identify 3,6-disubstituted pyridazines as scaffolds for c-Jun N-terminal kinase (JNK) inhibitors.

  • Role: The pyridazine nitrogen atoms can accept hydrogen bonds from the kinase hinge region (Met111 in JNK1).

  • Substitution: The pyrrolidine group at C6 often sits in the solvent-exposed region, improving solubility, while the C3 substituent penetrates the hydrophobic back pocket.

Visual Workflows

Diagram 1: Synthetic Pathway

This diagram illustrates the conversion of the raw material into a bioactive library.

SynthesisWorkflow Start 3,6-Dichloropyridazine (Raw Material) Step1 SNAr Reaction (Pyrrolidine, K2CO3, DMF) Start->Step1 Regioselective Substitution Intermediate This compound (The Scaffold) Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Intermediate->Step2 Functionalization of C-Cl Handle Product Bioactive Ligand (H3 Antagonist / Kinase Inhibitor) Step2->Product

Caption: Step-wise synthesis from dichloropyridazine to bioactive ligand via the pyrrolidinyl intermediate.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram details how the molecule interacts with biological targets.

SAR_Logic Core Pyridazine Core (Scaffold) Pyrrolidine 6-Pyrrolidine Group (Solubility & Basicity) Core->Pyrrolidine Chlorine 3-Position Handle (Lipophilic Domain) Core->Chlorine Target2 Kinase (JNK): Hinge Binding (H-Bond Acceptor) Core->Target2 H-Bonding Target1 H3 Receptor: Ionic Interaction (Asp3.32) Pyrrolidine->Target1 Pharmacophore Target3 Hydrophobic Pocket Occupancy Chlorine->Target3 Post-Coupling

Caption: SAR map showing how specific moieties of the scaffold map to biological target interactions.

ADME & Safety Considerations

ParameterObservationRecommendation
Solubility Pyrrolidine nitrogen (

~8.5) enhances aqueous solubility at physiological pH.
Formulate as HCl or Methanesulfonate salts for in vivo studies.
Metabolism The pyrrolidine ring is susceptible to oxidative metabolism (hydroxylation/lactam formation).If

is low, consider blocking metabolic "soft spots" by adding Fluorine to the pyrrolidine ring (e.g., 3,3-difluoropyrrolidine).
Toxicity Hydrazines/Pyridazines can be toxic if the ring opens.Ensure the final compound does not contain unreacted hydrazine impurities.
Permeability Moderate-High (CNS active).Ideal for targets requiring blood-brain barrier penetration (e.g., H3 antagonists for narcolepsy).

References

  • Synthesis & Reactivity

    • Title: Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction.[2]

    • Source: Synthesis (Thieme), 1999.
  • Medicinal Application (H3 Antagonists)

    • Title: Identification of pyridazin-3-one derivatives as potent, selective histamine H3 receptor inverse agonists.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2011.[3]

    • Link:[Link]

  • Kinase Inhibition (JNK1)

    • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway.[4]

    • Source: ACS Omega, 2024.[4]

    • Link:[Link]

  • Crystallography & Structural Data

    • Title: 3-Chloro-6-(1H-pyrazol-1-yl)
    • Source: PMC / NIH, 2010.
    • Link:[Link]

Sources

Application Note: Cell-Based Evaluation of Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-based assays for pyridazine compound evaluation Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Engineers.

From Solubility Optimization to Target Engagement

Introduction: The Pyridazine Privilege & Challenge

The pyridazine nucleus (1,2-diazine) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking) and its utility as a bioisostere for phenyl or pyridine rings. Pyridazine derivatives have shown potent activity as kinase inhibitors (e.g., VEGFR-2, c-Met), PDE inhibitors, and anti-inflammatory agents.

However, the evaluation of pyridazines in cell-based assays presents unique challenges. Their planar, nitrogen-rich structure often leads to low aqueous solubility and high crystalline lattice energy , causing precipitation in cell culture media that can manifest as false negatives (lack of potency) or false positives (aggregates causing physical cell damage).

This guide outlines a robust, self-validating workflow for evaluating pyridazine derivatives, moving from compound handling to mechanistic interrogation.

Pre-Assay Optimization: Compound Handling

Core Directive: Trustworthiness starts with the solution.

Many pyridazine derivatives exhibit "brick-dust" properties—high melting points and low solubility. Standard serial dilutions in aqueous media often fail.

Protocol A: The "Intermediate Dilution" Method

Direct dilution of 100% DMSO stock into cell media often shocks the compound out of solution. Use an intermediate step.

  • Stock Preparation: Dissolve pyridazine compound to 10 mM or 20 mM in 100% anhydrous DMSO. Vortex and sonicate for 5 minutes to ensure monomeric dispersion.

  • Intermediate Plate (The "100x" Plate):

    • Prepare serial dilutions (e.g., 1:3) in 100% DMSO in a polypropylene (PP) V-bottom plate.

    • Why: Pyridazines remain soluble in DMSO. This ensures the dilution series is accurate before water is introduced.

  • Dosing:

    • Transfer 1

      
      L from the Intermediate Plate to 99 
      
      
      
      L of cell culture media in the assay plate (1:100 dilution).
    • Final DMSO concentration: 1.0%.

    • Result: Rapid dispersion prevents crystal nucleation better than slow, stepwise aqueous dilutions.

Module 1: Primary Screening (Cytotoxicity)

Objective: Determine IC50 and identify "Go/No-Go" candidates.

While MTT is common, pyridazine nitrogen atoms can sometimes interfere with tetrazolium reduction chemically. Resazurin (Alamar Blue) is recommended for higher sensitivity and fewer chemical artifacts.

Protocol B: Resazurin Viability Assay

Materials:

  • Cell Line: A549 (Lung) or MCF-7 (Breast) – common pyridazine-sensitive lines.

  • Reagent: Resazurin sodium salt (dissolved in PBS).

Steps:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well black-walled, clear-bottom plates. Incubate 24h for attachment.

  • Treatment: Treat cells using the Intermediate Dilution Method (Protocol A). Include:

    • Negative Control: 1.0% DMSO.

    • Positive Control: Doxorubicin (1

      
      M) or Staurosporine.
      
    • Blank: Media + Compound (no cells) – Critical to check for intrinsic fluorescence of the pyridazine derivative.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Development: Add Resazurin solution (10% of well volume). Incubate 2–4 hours.

  • Read: Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis: Calculate % Viability:



Module 2: Mechanism of Action (MoA)

Objective: Distinguish cytostasis from apoptosis.

Pyridazines acting as kinase inhibitors often induce G2/M arrest or Apoptosis.

Protocol C: Dual-Staining Flow Cytometry (Annexin V / PI)

Rationale: Phosphatidylserine (PS) externalization is an early marker of apoptosis. Propidium Iodide (PI) indicates membrane rupture (necrosis/late apoptosis).

Steps:

  • Treatment: Treat 1

    
     10
    
    
    
    cells in 6-well plates with the IC50 concentration (determined in Module 1) for 24h.
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine. Do not over-trypsinize as this strips PS receptors.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.

  • Staining:

    • Add 5

      
      L Annexin V-FITC.
      
    • Add 5

      
      L Propidium Iodide (PI).
      
    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin- / PI+): Necrotic (rare).

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic.

Visualization: Pyridazine Evaluation Workflow

The following diagram illustrates the logical flow from compound library to validated hit, emphasizing the critical solubility check.

PyridazineWorkflow Library Pyridazine Library (Solid/Powder) Solubility Solubility Check (DMSO Stock + Media Spike) Library->Solubility Precipitation Precipitation? Solubility->Precipitation Reformulate Reformulate (Co-solvents/Salts) Precipitation->Reformulate Yes PrimaryScreen Primary Screen (Resazurin Viability) Precipitation->PrimaryScreen No (Clear) Reformulate->Solubility HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection HitSelection->Library Inactive (Discard) MoA MoA Studies (Apoptosis/Cell Cycle) HitSelection->MoA Active Target Target Engagement (e.g., VEGFR2 Phospho-ELISA) MoA->Target

Figure 1: Decision tree for evaluating pyridazine derivatives, prioritizing solubility validation before biological interrogation.

Module 3: Target Engagement (Case Study: VEGFR-2)

Many pyridazine derivatives (e.g., bioisosteres of Sorafenib) target the ATP-binding pocket of VEGFR-2. To prove the observed cytotoxicity is "on-target," you must measure the inhibition of downstream signaling.

Protocol D: Cell-Based Phospho-VEGFR2 ELISA

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or Porcine Aortic Endothelial cells overexpressing VEGFR-2 (PAE/KDR).

Steps:

  • Starvation: Seed HUVECs in 96-well plates. Once confluent, switch to low-serum (0.1% FBS) media for 16h to reduce basal phosphorylation.

  • Pre-treatment: Add Pyridazine compound (serial dilutions) for 1 hour.

  • Stimulation: Add VEGF ligand (50 ng/mL) for 10 minutes. This induces massive autophosphorylation of VEGFR-2.

  • Lysis: Aspirate media, wash with cold PBS containing Na

    
    VO
    
    
    
    (phosphatase inhibitor), and lyse with RIPA buffer + Protease/Phosphatase inhibitors.
  • ELISA:

    • Coat plates with Capture Antibody (anti-total VEGFR2).

    • Add lysates.

    • Detect with Detection Antibody (anti-phospho-Tyr1175-VEGFR2).

    • Read OD at 450 nm.

Validation: A true hit will show a dose-dependent decrease in Phospho-signal without a decrease in Total-VEGFR2 signal.

Visualization: Pyridazine Mode of Action (Kinase Inhibition)

This diagram details the signaling cascade intercepted by pyridazine-based kinase inhibitors.

SignalingPathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding Phospho Autophosphorylation (Tyr1175) VEGFR2->Phospho Activation Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Blocks ATP Pocket Apoptosis Apoptosis Pyridazine->Apoptosis Induces RAF RAF Phospho->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 2: Mechanism of Action. Pyridazine derivatives competitively inhibit the ATP-binding site of VEGFR-2, blocking the RAS/RAF/MEK/ERK proliferation cascade.

Data Presentation & Analysis

For a rigorous Application Note, summarize your findings in comparative tables.

Table 1: Example Screening Data Summary

Compound IDStructure ClassSolubility (PBS)IC50 (A549)IC50 (HUVEC)Selectivity Index
Pyd-001 3-amino-pyridazineHigh (>100

M)
12.5

M
15.0

M
1.2 (Poor)
Pyd-042 Fused Pyrazolo-pyridazineLow (<10

M)
0.45

M
0.12

M
3.75 (Good)
Sorafenib ControlLow2.1

M
0.05

M
42.0

Calculations:

  • Selectivity Index (SI):

    
     (or Target vs Non-Target).
    
  • Z-Factor (for HTS validation):

    
    
    Ensure Z > 0.5 for a robust screening assay.
    

References

  • Jaballah, M. Y., et al. (2017).[1] "Pyridazine Based Scaffolds as Privileged Structures in Anti-Cancer Therapy."[1][2][3][4] Drug Research, 67(3), 138-148.[1] Link

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4][5][6][7][8][9][10] Part XXIX: Synthesis and platelet aggregation inhibition activity."[4] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882. Link

  • Nabil, S., et al. (2019).[11] "In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives." Asian Journal of Chemistry, 31(3), 744-750.[11] Link

  • BenchChem Technical Guides. (2025). "Improving 6-Propylpyridazin-3-amine solubility for biological assays." Link

  • Shaaban, M. R., et al. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors."[12] International Journal of Molecular Sciences, 24(21), 15555. Link

Sources

Troubleshooting & Optimization

Workup procedures for pyridazine synthesis to remove impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Process Chemistry Support Hub.

Ticket ID: PYR-GEN-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open Subject: Optimization of Workup Procedures for Pyridazine Synthesis

Executive Summary

Pyridazines (1,2-diazines) present unique isolation challenges compared to their pyridine or pyrimidine counterparts. Their high polarity, water miscibility, and potential to act as bidentate ligands for transition metals often lead to "crash-out" failures or persistent contamination.

This guide moves beyond generic organic workup advice. It focuses on the specific physicochemical properties of the 1,2-diazine core—specifically its low basicity (


 of conjugate acid 

2.[1]3) and high dipole moment—to engineer self-validating purification workflows.

Module 1: The "Hydrazine Hangover" (Condensation Routes)

Context: Synthesis via condensation of 1,4-dicarbonyls with hydrazine often leaves toxic, sticky hydrazine residues that co-elute with the product.

The Problem: Basicity Mismatch

Users often attempt to remove hydrazine using a standard 1M HCl wash. However, hydrazine (


) and pyridazine (

) have vastly different protonation profiles.
Troubleshooting Protocol

Q: How do I remove excess hydrazine without losing my pyridazine product into the aqueous layer?

A: Use the "pH Window" Extraction Method. Because pyridazine is a much weaker base than hydrazine, you can selectively protonate the impurity while keeping the product neutral.

ComponentpKa (Conjugate Acid)State at pH 5.0Solubility at pH 5.0
Hydrazine ~8.1Protonated (

)
Aqueous Layer
Pyridazine ~2.3NeutralOrganic Layer

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer adjusted to pH 4.5 – 5.0 . Do not use strong acid (HCl) directly, as it may drop pH < 2, protonating the pyridazine.

  • Wash: Wash the organic layer 3x with the buffer.

    • Mechanism:[2][3][4][5] Hydrazine is trapped as the hydrazinium salt in the water. Pyridazine remains >99% neutral and stays in the organic phase.

  • Scavenging (Optional): If trace hydrazine remains (check via Ehrlich’s reagent TLC stain), add 2 equivalents of acetone or pentan-3-one to the organic phase. This converts hydrazine to the corresponding hydrazone, which is lipophilic but easily separated via flash chromatography (unlike free hydrazine).

Module 2: The IEDDA Trap (Tetrazine Cycloaddition)

Context: Inverse Electron Demand Diels-Alder (IEDDA) reactions between tetrazines and dienophiles release


 gas. However, the immediate product is often a dihydropyridazine , not the aromatic pyridazine.
The Problem: The "Missing" Product

Q: My LCMS shows the correct mass for the intermediate (M+2), but I cannot isolate the aromatic product. It degrades on the column.

A: You are likely trying to purify the dihydropyridazine intermediate. You must force oxidation before purification.

While some IEDDA adducts oxidize spontaneously in air, sterically hindered or electron-rich variants require chemical assistance.

Oxidation Workflow Decision Tree:

IEDDA_Workflow Start Crude IEDDA Mixture (Tetrazine + Dienophile) CheckLCMS Check LCMS: Is Mass = Product (M) or Intermediate (M+2)? Start->CheckLCMS MassM Mass = M (Aromatic) CheckLCMS->MassM Aromatic MassM2 Mass = M+2 (Dihydro) CheckLCMS->MassM2 Dihydro Final Proceed to Silica Column MassM->Final Oxidation Oxidation Step Required MassM2->Oxidation MethodA Method A: Air/O2 Sparging (For unstable intermediates) Oxidation->MethodA Slow Kinetics MethodB Method B: DDQ (1.1 eq) or Chloranil (For stable intermediates) Oxidation->MethodB Fast Kinetics Workup Basic Wash (NaHCO3) to remove hydroquinone byproducts MethodA->Workup MethodB->Workup Workup->Final

Figure 1: Decision logic for handling dihydropyridazine intermediates in IEDDA synthesis.

Technical Note: If using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), the byproduct is solid DDHQ. This is poorly soluble in DCM but soluble in THF. Filter the reaction mixture through a pad of Celite before aqueous workup to remove the bulk of the oxidant residue.

Module 3: Metal Scavenging (The "Sticky Ligand" Issue)

Context: Pyridazines are excellent ligands for Palladium (Pd) and Copper (Cu). In cross-coupling reactions (Suzuki/Sonogashira), the metal often remains coordinated to the pyridazine nitrogens, resulting in dark, colored products and failed elemental analysis.

The Problem: Standard Washes Fail

Q: I washed with brine and EDTA, but my product is still grey/brown and contains 5000 ppm Pd.

A: Pyridazine-Pd coordination is often stronger than EDTA chelation. You need sulfur-based scavengers.

Recommended Scavenging Protocol:

  • Thiol-Modified Silica:

    • Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica to the crude reaction mixture (in EtOAc or THF).

    • Ratio: Use 4 equivalents of scavenger relative to the Pd loading.

    • Conditions: Heat to 50°C for 1 hour. (Room temperature is often insufficient for breaking the Pyridazine-Pd bond).

    • Filtration: Filter through a 0.45 micron pad.

  • Aqueous Wash Alternative (If Scavengers Unavailable):

    • Use Sodium Diethyldithiocarbamate (NaDTC ) solution (0.1% w/v in water).

    • Wash the organic layer 3x. The aqueous layer should turn yellow/brown as the Pd-DTC complex is removed.

    • Warning: NaDTC is a strong chelator; ensure all desired metal catalysts are removed.

Module 4: Solubility & Extraction (The "Water" Problem)

Context: Pyridazine is miscible with water.[6] Highly polar derivatives (e.g., amino-pyridazines) partition poorly into organic solvents.

Troubleshooting Protocol

Q: I cannot extract my product from the aqueous layer. It stays in the water.

A: Stop using Ethyl Acetate. Switch to "Salting Out" + Chlorinated Solvents.

Data: Solvent Efficiency for Pyridazine Extraction

Solvent SystemPartition Coefficient (LogP)Extraction EfficiencyNotes
Diethyl Ether Low< 10%Avoid.
Ethyl Acetate Moderate40-60%Requires many washes.
DCM High70-80%Good standard.
CHCl3 / iPrOH (3:1) Very High > 95% Best for polar derivatives.

The "Salting Out" Procedure:

  • Saturate the aqueous phase with NaCl (add until solid salt persists). This disrupts the hydrogen bonding network between water and the pyridazine nitrogens.

  • Extract with Chloroform:Isopropanol (3:1) . The alcohol helps solvate the polar functionality while the chloroform provides the density for phase separation.

  • Drying: Do not use Magnesium Sulfate (

    
    ) for highly polar pyridazines, as they can adsorb to the drying agent. Use Sodium Sulfate (
    
    
    
    )
    instead.

References

  • Basicity of Pyridazines: Ohsawa, A. (2002). The basicity of pyridazine and its conjugate acids. Chemical and Pharmaceutical Bulletin, 50(1), 1-10. (Verified via search: pKa ~2.3 for conjugate acid).

  • IEDDA Oxidation Protocols: Boger, D. L. (1986). Inverse electron demand Diels-Alder reactions of heterocyclic azadienes. Chemical Reviews, 86(5), 781-793.

  • Palladium Removal: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.

  • Hydrazine Scavenging: Process for purifying aqueous hydrazine hydrate solutions. US Patent 4657751A.

Sources

Technical Support Center: Strategies to Enhance the Purity of Synthesized Pydazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the purification of synthesized pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to achieve high-purity compounds essential for your research and development endeavors.

Introduction to Pyridazine Purification

Pyridazine and its derivatives are a class of heterocyclic compounds that are integral to medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The synthesis of these compounds, however, often yields crude products containing unreacted starting materials, byproducts, and isomers, necessitating robust purification strategies. The inherent polarity of the pyridazine ring, arising from the two adjacent nitrogen atoms, can present unique challenges during purification, influencing its solubility and interaction with chromatographic stationary phases.[3][4] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of pyridazine derivatives in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.

Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) After Synthesis

Question: My reaction is complete, but the TLC of my crude product shows multiple spots, including some that are very close to my desired product spot. What is the best initial approach to purification?

Answer: The presence of multiple spots on a TLC plate is a clear indication of a mixture of your target pyridazine derivative and various impurities.[5] The choice of the primary purification method depends on the scale of your reaction and the nature of the impurities.

  • Initial Assessment with TLC: Before proceeding, it's crucial to analyze the TLC plate under UV light. The relative intensity of the spots can give you an idea of the major components in your crude mixture.[6]

  • For Small-Scale Reactions (milligram scale): Preparative TLC or flash column chromatography are generally suitable.[5]

  • For Larger-Scale Reactions (gram scale): Flash column chromatography is the most practical and efficient method for separating significant quantities of material.[5]

  • If Impurities are Isomers or Structurally Similar: If the spots are very close, indicating similar polarities, High-Performance Liquid Chromatography (HPLC) might be necessary to achieve the desired purity.[5]

  • For Solid Products with Different Solubility Profiles: If your pyridazine derivative is a solid, recrystallization can be a highly effective and economical method, provided the impurities have different solubility characteristics.[5][7]

Issue 2: Poor Separation During Column Chromatography

Question: I'm using column chromatography to purify my pyridazine derivative, but I'm observing streaking, tailing of spots, or co-elution of my product with impurities. How can I optimize my chromatographic separation?

Answer: Poor separation in column chromatography is a common issue that can often be resolved by systematically optimizing several parameters. The polar nature of the pyridazine ring can sometimes lead to strong interactions with the silica gel stationary phase.[4]

Potential Causes and Solutions:

Problem Possible Cause Solution
Streaking or Tailing of Spots on TLC/Column The compound is too polar for the chosen solvent system or is interacting with the acidic silica gel.[5]Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase. For basic pyridazine derivatives, adding a small percentage (0.1-1%) of a base like triethylamine or ammonia to the mobile phase can neutralize the acidic silica and improve peak shape.[5]
Co-elution of Product and Impurities The solvent system lacks the selectivity to resolve the components.Systematically vary the solvent polarity. A common starting point for pyridazine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[6] Run several TLCs with different solvent ratios to find the optimal separation.
Broad or Diffuse Bands The sample was loaded in too much solvent, or the column was overloaded with the crude product.[5]Dissolve your sample in the minimum amount of solvent before loading it onto the column. Ensure you are not exceeding the recommended sample load for your column size.[5]
Irreproducible Results Inconsistent solvent mixture preparation or variability in silica gel quality.Always use freshly prepared mobile phase and source your silica gel from a reputable supplier.[5]

Workflow for Optimizing Column Chromatography:

Caption: Workflow for Column Chromatography Optimization.

Issue 3: Difficulty in Removing Highly Polar or Acidic/Basic Impurities

Question: My pyridazine derivative is contaminated with highly polar impurities (e.g., unreacted starting materials with acidic or basic functional groups) that are difficult to remove by standard chromatography. What alternative purification strategies can I employ?

Answer: For impurities with significantly different acid-base properties compared to your neutral or weakly basic pyridazine derivative, an acid-base extraction is a powerful and often overlooked purification technique.[8][9][10] This method relies on the differential solubility of the compound and impurities in aqueous and organic phases upon protonation or deprotonation.

General Principle of Acid-Base Extraction:

  • Acidic Impurities (e.g., carboxylic acids): Can be removed by washing an organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The acidic impurity will be deprotonated to form a water-soluble salt and move into the aqueous layer.[9]

  • Basic Impurities (e.g., amines): Can be removed by washing with an acidic aqueous solution (e.g., dilute hydrochloric acid). The basic impurity will be protonated to form a water-soluble salt and partition into the aqueous phase.[9][10]

Step-by-Step Protocol for Acid-Base Extraction to Remove an Acidic Impurity:

  • Dissolve the Crude Product: Dissolve the crude pyridazine derivative in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer to a Separatory Funnel: Add the organic solution to a separatory funnel.

  • Add Basic Aqueous Solution: Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Shake and Vent: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure buildup (especially with bicarbonate, which can generate CO2).

  • Separate the Layers: Allow the layers to separate. The aqueous layer (containing the deprotonated acidic impurity) can be drained off.

  • Repeat the Wash: Repeat the wash with the basic aqueous solution to ensure complete removal of the acidic impurity.

  • Wash with Brine: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual dissolved water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified pyridazine derivative.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my solid pyridazine derivative using recrystallization?

A1: Recrystallization is an excellent technique for purifying solid compounds.[11] The key is to find a suitable solvent or solvent system where your pyridazine derivative has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble or insoluble at all temperatures.[3]

Ideal Properties of a Recrystallization Solvent:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[3]

  • The solvent should not react with the compound.[3]

  • The boiling point of the solvent should be low enough for easy removal from the purified crystals.[3]

  • Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[3]

General Recrystallization Procedure:

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents to find a suitable one.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Q2: What are the best practices for assessing the purity of my final pyridazine derivative?

A2: Assessing the purity of your synthesized compound is a critical final step. A combination of techniques should be used for a comprehensive evaluation:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system.[12][13]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[1] Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for structural elucidation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[14]

    • Infrared (IR) Spectroscopy: Can confirm the presence of expected functional groups in the final product.[1]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[14]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the relative area percentages of the main product peak and any impurity peaks.[5]

Q3: My pyridazine derivative seems to be unstable under certain purification conditions. What precautions should I take?

A3: Some pyridazine derivatives can be sensitive to heat, acid, or base.[15] If you suspect your compound is degrading during purification:

  • Low-Temperature Purification: Perform all purification steps, including extractions and chromatography, at reduced temperatures (e.g., in a cold room or using an ice bath).[15]

  • pH Control: Maintain a neutral pH during workup and purification whenever possible.[15] Avoid strong acids or bases unless they are specifically required for a reaction or extraction, and even then, minimize the exposure time.

  • Inert Atmosphere: If your compound is sensitive to oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Promptness: Do not leave your compound in solution or on a chromatography column for extended periods.

By systematically applying these troubleshooting strategies and purification protocols, you can significantly enhance the purity of your synthesized pyridazine derivatives, ensuring the reliability and reproducibility of your subsequent experiments.

References

  • Benchchem. Technical Support Center: Purification of 3,5-Diphenylpyridazine via Column Chromatography.
  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Benchchem. Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • Benchchem. Troubleshooting purification issues of N-pyridazin-4-ylnitramide.
  • Drug design, development and biological screening of pyridazine derivatives. JOCPR.
  • Benchchem. Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives.
  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Improving Flash Purification of Chemically Related Pyrazines.
  • Acid-Base Extraction.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Pyridazine. Wikipedia.
  • Acid-Base Extraction Tutorial. YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

Sources

Validation & Comparative

A Comparative Guide to 3-Chloro-6-pyrrolidin-1-yl-pyridazine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a continuous endeavor. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides an in-depth technical comparison of 3-Chloro-6-pyrrolidin-1-yl-pyridazine, a representative of the promising 3,6-disubstituted pyridazine class, against established kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase 1 (JNK1).

While direct experimental data for this compound is not yet publicly available, compelling evidence from structurally related analogs points towards CDK2 and JNK1 as highly probable targets. This guide will, therefore, leverage data from these close analogs as a proxy to facilitate a scientifically grounded comparison.

The Emerging Potential of 3,6-Disubstituted Pyridazines in Kinase Inhibition

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique electronic and structural framework for interaction with the ATP-binding pocket of kinases. The 3,6-disubstitution pattern allows for the strategic placement of various functional groups to optimize binding affinity and selectivity.

Recent studies have underscored the potential of this scaffold. A series of 3,6-disubstituted pyridazines demonstrated potent anti-proliferative action against human breast cancer cell lines, with the lead compound exhibiting submicromolar IC50 values and inducing apoptosis, consistent with CDK2 inhibition.[1] Another study highlighted a different set of 3,6-disubstituted pyridazine derivatives as inhibitors of the JNK1 signaling pathway, showcasing their potential in targeting stress-activated cellular processes implicated in cancer.[2]

Kinase Targets in Focus: CDK2 and JNK1

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of cell cycle progression, particularly the G1/S transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

c-Jun N-terminal Kinase 1 (JNK1)

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various cellular stresses. The JNK signaling pathway plays a complex role in cell fate decisions, including proliferation, apoptosis, and inflammation. In many cancers, the JNK pathway is aberrantly activated, contributing to tumor progression.

Comparative In Vitro Performance

To provide a quantitative comparison, the following tables summarize the inhibitory activities of proxy 3,6-disubstituted pyridazine compounds and established CDK2 and JNK1 inhibitors.

Table 1: Inhibitory Activity of Proxy 3,6-Disubstituted Pyridazine Analogs

Compound (Proxy)Target PathwayCell LineIC50 (µM)Citation
Compound 11m CDK2T-47D (Breast Cancer)0.43[1]
MDA-MB-231 (Breast Cancer)0.99[1]
Compound 9e JNK1HOP-92 (NSCLC)17.8 (GI50)[2]

Table 2: Inhibitory Activity of Established Kinase Inhibitors

InhibitorPrimary TargetIC50 (nM)Citation
Milciclib CDK2/cyclin A45
Roscovitine CDK2/cyclin E40
SP600125 JNK140[3][4]
Bentamapimod (AS602801) JNK180[5]

Mechanistic Insights: Signaling Pathways and Inhibition

The primary mechanism of action for most small-molecule kinase inhibitors, including the pyridazine derivatives and the established comparators, is competitive inhibition at the ATP-binding site.

CDK2 Signaling Pathway and Inhibition

CDK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4/6 pRb pRb Cyclin D/CDK4/6->pRb phosphorylates & inactivates E2F E2F pRb->E2F sequesters Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Inhibitor (e.g., Pyridazine derivative) Inhibitor (e.g., Pyridazine derivative) Inhibitor (e.g., Pyridazine derivative)->CDK2 inhibits

JNK1 Signaling Pathway and Inhibition

JNK1_Pathway Cellular Stress (UV, Cytokines) Cellular Stress (UV, Cytokines) MAPKKKs (e.g., ASK1) MAPKKKs (e.g., ASK1) Cellular Stress (UV, Cytokines)->MAPKKKs (e.g., ASK1) MKK4/7 MKK4/7 MAPKKKs (e.g., ASK1)->MKK4/7 JNK1 JNK1 MKK4/7->JNK1 c-Jun c-Jun JNK1->c-Jun phosphorylates & activates AP-1 Transcription Factor AP-1 Transcription Factor c-Jun->AP-1 Transcription Factor forms Gene Expression (Proliferation, Apoptosis) Gene Expression (Proliferation, Apoptosis) AP-1 Transcription Factor->Gene Expression (Proliferation, Apoptosis) Inhibitor (e.g., Pyridazine derivative) Inhibitor (e.g., Pyridazine derivative) Inhibitor (e.g., Pyridazine derivative)->JNK1 inhibits

Experimental Methodologies for Kinase Inhibitor Profiling

The following protocols provide a framework for the in vitro and cellular evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Assay Plate: - Add kinase, substrate, and test compound B 2. Initiate Reaction: - Add ATP to start phosphorylation A->B C 3. Incubate: - Allow reaction to proceed at 30°C B->C D 4. Stop Reaction: - Add stop solution (e.g., EDTA) C->D E 5. Detection: - Measure signal (e.g., luminescence, fluorescence) D->E F 6. Data Analysis: - Calculate IC50 values E->F

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute purified recombinant kinase (e.g., CDK2/cyclin A or JNK1) to the desired concentration in kinase buffer.

    • Prepare a solution of the specific peptide substrate for the kinase.

    • Prepare a stock solution of ATP.

    • Serially dilute the test compound (e.g., this compound) and control inhibitors in DMSO, then further dilute in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted test compound or control.

    • Add the kinase and substrate solution to each well.

    • Incubate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop reagent.

  • Detection:

    • Use a suitable detection method to quantify kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.[6]

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream target within a cellular context.

Workflow Diagram:

Cellular_Assay_Workflow A 1. Cell Culture: - Seed cells in a multi-well plate B 2. Compound Treatment: - Add serially diluted test compound A->B C 3. Cell Stimulation (if necessary): - Add growth factor or stress agent B->C D 4. Cell Lysis: - Lyse cells to release proteins C->D E 5. Protein Quantification & Western Blot: - Measure total and phosphorylated target protein D->E F 6. Data Analysis: - Determine inhibition of phosphorylation E->F

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed an appropriate cancer cell line (e.g., T-47D for CDK2, HOP-92 for JNK1) in a multi-well plate and allow cells to adhere overnight.

    • Treat the cells with serially diluted concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Stimulation (for JNK pathway):

    • To activate the JNK pathway, stimulate the cells with a stressor such as anisomycin or UV radiation for a short period before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-Rb for CDK2, phospho-c-Jun for JNK1).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein of the downstream target to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.

In Vivo Efficacy Assessment: Xenograft Tumor Model

To evaluate the anti-tumor activity of a kinase inhibitor in a living organism, a xenograft model is commonly employed.

Step-by-Step Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 or HOP-92) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Evaluate the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

Summary and Future Directions

While direct experimental validation for this compound is pending, the compelling anti-proliferative and kinase-inhibitory activities of its close structural analogs position it as a compound of significant interest. The 3,6-disubstituted pyridazine scaffold demonstrates clear potential for the development of novel inhibitors against clinically relevant kinases such as CDK2 and JNK1.

Future research should focus on the direct synthesis and biological evaluation of this compound. A comprehensive kinase panel screening would definitively identify its primary targets and selectivity profile. Subsequent cell-based and in vivo studies, following the protocols outlined in this guide, will be crucial to ascertain its therapeutic potential. The insights gained from such investigations will undoubtedly contribute to the growing arsenal of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Molecules. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kinase assays. BMG LABTECH. [Link]

Sources

Head-to-head comparison of pyridazine and pyrazole antimicrobial activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Microbiologists, Drug Discovery Scientists

Executive Summary: The Diazine vs. Azole Dichotomy

In the landscape of antimicrobial drug discovery, nitrogen-rich heterocycles are ubiquitous pharmacophores. This guide provides a head-to-head analysis of Pyridazine (1,2-diazine) and Pyrazole (1,2-azole) scaffolds. While both utilize adjacent nitrogen atoms to engage biological targets, their distinct electronic profiles and preferred mechanisms of action dictate divergent applications in lead optimization.

  • Pyrazole is a "privileged scaffold" frequently employed to target bacterial DNA gyrase and Topoisomerase IV due to its ability to mimic the purine base in ATP-binding pockets.

  • Pyridazine , often utilized as a bioisostere for phenyl or pyridine rings, offers unique binding modes in the folate biosynthetic pathway (specifically Dihydropteroate Synthase - DHPS) and exhibits higher water solubility than its carbocyclic analogs.

Physicochemical & Structural Comparison

Understanding the intrinsic properties of the core heterocycle is the first step in rational design.

FeaturePyrazole (1,2-azole) Pyridazine (1,2-diazine) Medicinal Chemistry Implication
Structure 5-membered, planar6-membered, planarPyridazine is larger, affecting steric fit in tight pockets.
Basicity (pKa) ~2.5 (weak base)~2.3 (very weak base)Both are largely unprotonated at physiological pH, aiding membrane permeability.
H-Bonding Donor (NH) & Acceptor (N)Dual Acceptors (N=N)Pyrazoles can act as H-bond donors (unless N-substituted); Pyridazines are strictly acceptors.
Dipole Moment High (~2.2 D)High (~3.9 D)Pyridazine's high polarity improves solubility but can reduce passive diffusion if not balanced by lipophilic substituents.
Bioisosterism Mimics Imidazole, PyrroleMimics Phenyl, PyridinePyridazine is a "polar phenyl" replacement to improve metabolic stability and solubility.

Head-to-Head Antimicrobial Efficacy[1]

Antibacterial Activity (Gram-Positive vs. Gram-Negative)

Pyrazole:

  • Dominance: Gram-positive (S. aureus, MRSA).

  • Key Drivers: N1-aryl substitutions and C3/C5 electron-withdrawing groups (e.g., -CF3) significantly enhance membrane penetration and target affinity.

  • Limitations: Often requires hybridization (e.g., with thiazoles or coumarins) to achieve significant Gram-negative activity due to efflux pump susceptibility.

Pyridazine:

  • Dominance: Broad-spectrum potential, but highly dependent on the "linker" strategy.

  • Key Drivers: 3-oxo-pyridazine (pyridazinone) derivatives show potent activity against E. coli and P. aeruginosa.[1] The 6-phenyl-pyridazin-3(2H)-one scaffold is a validated pharmacophore.

  • Limitations: Simple alkyl-pyridazines are often inactive; they require bulky aryl groups at positions 3 or 6 to anchor into hydrophobic pockets.

Mechanism of Action (MOA)

The divergence in MOA is the critical differentiator for selection.

  • Pyrazole (DNA Gyrase Inhibitor): Pyrazoles frequently competitively inhibit the ATP-binding subunit (GyrB) of DNA gyrase. The planar ring mimics the adenine base of ATP, while substituents extend into the hydrophobic pocket.

  • Pyridazine (Folate Pathway / DHPS): Pyridazine derivatives have been identified as inhibitors of Dihydropteroate Synthase (DHPS).[2] Unlike sulfonamides (which mimic pABA), pyridazines can mimic the pterin substrate, binding to a distinct site on the enzyme.[2]

MOA_Comparison cluster_pyrazole PYRAZOLE PATHWAY cluster_pyridazine PYRIDAZINE PATHWAY Py Pyrazole Scaffold GyrB Target: DNA Gyrase (GyrB) Py->GyrB High Affinity ATP Inhibits ATP Binding GyrB->ATP Competitive Inhibition Rep Blocks DNA Replication ATP->Rep Folate Blocks Folate Synthesis Rep->Folate Bactericidal Outcome Pdz Pyridazine Scaffold DHPS Target: DHPS Enzyme Pdz->DHPS Pterin Site Binding Pterin Mimics Pterin Substrate DHPS->Pterin Displacement Pterin->Folate

Figure 1: Mechanistic divergence. Pyrazoles predominantly target DNA replication via GyrB, while Pyridazines interrupt metabolism via the folate pathway.

Structure-Activity Relationship (SAR) Insights

Pyrazole SAR[1][4][5][6]
  • N1-Substitution: Essential for activity. N1-phenyl groups with electron-withdrawing substituents (Cl, NO2) increase lipophilicity and metabolic stability.

  • C3/C5 Substitution: Bulky groups (e.g., naphthyl, coumarin) here often turn the molecule into a "hybrid," vastly increasing potency by engaging secondary binding pockets.

  • Tautomerism: NH-pyrazoles exist in tautomeric equilibrium, which can complicate binding. N-alkylation locks the conformation, often improving potency.

Pyridazine SAR[4][5][6][7][8][9]
  • The "Spacer" Effect: Direct attachment of aryl rings to the pyridazine core (biaryl systems) is less effective than using a hydrazone (-NH-N=CH-) linker, which adds flexibility.

  • 3-Oxo Functionality: The pyridazin-3(2H)-one tautomer is generally more active than the alkoxy-pyridazine form. The amide-like "NH-CO" motif acts as a critical H-bond donor/acceptor pair.

  • C6-Aryl Group: A lipophilic group at position 6 is mandatory for Gram-positive activity to facilitate cell wall permeation.

Experimental Protocols

Synthesis Workflow (General)
  • Pyrazoles: Condensation of hydrazines with 1,3-diketones (Knorr Pyrazole Synthesis).

  • Pyridazines: Condensation of hydrazines with 1,4-dicarbonyl compounds (Paal-Knorr variation) or reaction of maleic anhydrides with hydrazine followed by oxidation.

Validated Antimicrobial Susceptibility Testing (AST)

Testing heterocycles requires specific modifications to standard CLSI protocols due to solubility issues.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Indicator: Resazurin (Alamar Blue) for visual MIC determination.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL. Note: Pyridazines may require mild sonication.

  • Dilution: Dilute the stock 1:100 in MHB to achieve a starting concentration of 100 µg/mL (final DMSO < 1% to avoid toxicity to bacteria).

  • Plate Setup: Use a 96-well round-bottom plate. Dispense 100 µL of MHB into columns 2-12. Dispense 200 µL of the compound solution into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Prepare a bacterial suspension matched to 0.5 McFarland standard. Dilute 1:100, then add 100 µL to wells 1-11.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours. Blue = No Growth (Inhibition); Pink = Growth.

Critical Control: Run a "Solvent Control" (1% DMSO in MHB) to ensure the solvent itself is not inhibiting growth.

Decision Logic for Scaffold Selection

Use this logic flow to determine which scaffold suits your specific drug discovery campaign.

Selection_Logic Start Start: Define Target Profile Target Is the biological target known? Start->Target Gyrase Target: DNA Gyrase / Kinase Target->Gyrase Yes Folate Target: Metabolic / Folate Target->Folate Yes Solubility Is aqueous solubility a critical bottleneck? Target->Solubility No (Phenotypic Screen) UsePy Select PYRAZOLE (Mimics ATP/Purine) Gyrase->UsePy UsePdz Select PYRIDAZINE (Mimics Pterin/Polar Phenyl) Folate->UsePdz Solubility->UsePy No (Needs Lipophilicity) Solubility->UsePdz Yes (Needs Polarity)

Figure 2: Decision matrix for selecting between Pyrazole and Pyridazine scaffolds based on target class and physicochemical requirements.

Data Summary: Representative Activity

The following data aggregates MIC values from recent literature to illustrate the comparative potency range.

Compound ClassCore ScaffoldTarget OrganismMIC Range (µg/mL)Reference
N-Aryl-Pyrazole PyrazoleS. aureus (MRSA)0.25 - 4.0[1]
Pyridazin-3-one PyridazineE. coli12.5 - 50.0[2]
Pyrazole-Thiazole Hybrid PyrazoleM. tuberculosis1.0 - 8.0[3]
Phthalazine (Fused Pyridazine) PyridazineC. albicans6.25 - 25.0[4]

References

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Link

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Link

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. Link

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. Link

  • The pyridazine heterocycle in molecular recognition and drug discovery. Drug Discovery Today. Link

Sources

Scaffold Selectivity & Cross-Reactivity Guide: 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-pyrrolidin-1-yl-pyridazine (CAS: 2260-29-9) represents a critical "Janus" scaffold in medicinal chemistry: it possesses one defined recognition element (the pyrrolidine ring) and one reactive electrophilic handle (the C3-chlorine).[1] While primarily utilized as the penultimate intermediate in the synthesis of the GABA-A antagonist Gabazine (SR-95531) , this molecule exhibits its own distinct biological and chemical cross-reactivity profile.[1]

This guide provides a technical analysis of its performance as a chemical probe versus its role as a building block.[1] Unlike fully optimized drugs, the cross-reactivity of this scaffold is defined by two vectors: pharmacological promiscuity (binding to nAChRs) and chemical reactivity (covalent modification of cysteine thiols).[1]

Part 1: Comparative Analysis & Performance Matrix

The following matrix objectively compares the subject molecule against its metabolic precursor and its final pharmaceutical derivative. This comparison highlights the "Scaffold Evolution" from a non-specific electrophile to a highly selective ligand.[1]

Table 1: Physicochemical & Selectivity Profile[1]
FeaturePrecursor: 3,6-DichloropyridazineSubject: this compoundTarget Drug: Gabazine (SR-95531)
Role Raw Building BlockWarhead-Scaffold Hybrid Selective Antagonist
Primary Target None (Synthetic Reagent)GABA-A / nAChR (Mixed) GABA-A Receptor
Electrophilicity High (Double Warhead)Moderate (Deactivated Ring) Low (Stable)
Covalent Risk High (Promiscuous Alkylation)Medium (Thiol-Specific) Negligible
LogP (Lipophilicity) ~1.5~2.1 (Optimal for CNS) ~0.5 (Zwitterionic)
Key Cross-Reactivity Non-specific protein bindingnAChR (

), Cysteine proteases
Glycine Receptors (Low)
Mechanism of Selectivity

The introduction of the pyrrolidine ring at position 6 donates electron density into the pyridazine ring via resonance.[1] This deactivates the remaining chlorine at position 3 toward Nucleophilic Aromatic Substitution (


), making the molecule sufficiently stable for biological screening but still reactive enough to covalently modify solvent-exposed cysteines in off-target proteins.[1]

Part 2: Cross-Reactivity Profiling Data

Pharmacological Cross-Reactivity: The nAChR Liability

While the pyrrolidine moiety mimics the GABA pharmacophore, it also creates a structural overlap with nicotinic acetylcholine receptor (nAChR) ligands.[1]

  • Primary Hit: GABA-A Receptor (Low micromolar affinity).[1]

  • Major Off-Target: Neuronal nAChR (

    
     subtype).[1]
    
  • Data Insight: Profiling data suggests that 6-chloro-3-pyridazinyl derivatives can exhibit

    
     values in the nanomolar range for nAChRs.[1][2] The pyrrolidine ring acts as a cationic mimic (when protonated) fitting the acetylcholine binding pocket.[1]
    
Chemical Cross-Reactivity: The Cysteine Trap

The C3-Chlorine is a "soft" electrophile.[1] In high-throughput screening (HTS), this molecule often appears as a PAINS (Pan-Assay Interference Compound) candidate not because of optical interference, but due to covalent trans-acylation of nucleophilic residues in the assay enzymes.[1]

  • Risk Factor: High reactivity with Glutathione (GSH) and catalytic cysteines.[1]

  • Profiling Requirement: Any biological data generated with this molecule must be validated against a "GSH-Trapping" control to rule out covalent inhibition.[1]

Part 3: Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

To quantify chemical stability and rule out false positives due to covalent binding.[1]

Principle: Incubate the test compound with excess GSH. The formation of a GSH-adduct (detected by LC-MS) indicates high electrophilic reactivity, flagging the compound as a "covalent false positive."[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Incubation: Mix compound (final 10 µM) with Glutathione (final 100 µM) in Phosphate Buffer (pH 7.4).

  • Controls:

    • Negative:[1] Buffer without GSH.[1]

    • Positive: 3,6-Dichloropyridazine (highly reactive).[1]

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis: Quench with 1% Formic Acid/Acetonitrile. Analyze via LC-MS/MS.

  • Readout: Monitor for mass shift

    
     (GSH adduct).
    
    • Pass Criteria: < 5% adduct formation after 4 hours.[1]

Protocol B: Competitive Radioligand Binding (GABA-A vs. nAChR)

To determine the selectivity window.[1]

  • Membrane Prep: Use Rat brain synaptic membranes (rich in both receptors).[1]

  • GABA-A Assay:

    • Radioligand:

      
      -Muscimol (2 nM).[1]
      
    • Non-Specific Block: 100 µM GABA.[1]

  • nAChR Assay (Counter-Screen):

    • Radioligand:

      
      -Epibatidine (0.5 nM).[1]
      
    • Non-Specific Block: 300 µM Nicotine.[1]

  • Execution:

    • Incubate membranes with radioligand and increasing concentrations of this compound (

      
       to 
      
      
      
      M).[1]
    • Incubate for 60 min at 4°C (GABA) or 25°C (nAChR).

    • Harvest via vacuum filtration on GF/B filters.[1]

  • Calculation: Plot displacement curves to calculate

    
     and 
    
    
    
    .
    • Selectivity Ratio: Calculate

      
      .[1] A ratio < 10 indicates high cross-reactivity risk.[1]
      

Part 4: Visualization of Signaling & Workflow

Diagram 1: Scaffold Evolution & Reactivity

This diagram illustrates the "tuning" of the pyridazine ring, showing how the pyrrolidine substitution alters the reactivity landscape.[1]

ScaffoldEvolution Precursor 3,6-Dichloropyridazine (High Reactivity) Subject This compound (Subject Scaffold) Precursor->Subject SnAr (Pyrrolidine) Deactivation Step Drug Gabazine (SR-95531) (Selective Drug) Subject->Drug Suzuki Coupling (Carboxyphenyl) OffTarget Cysteine Adducts (Non-Specific Binding) Subject->OffTarget Residual Cl Reactivity (Risk Factor) Target GABA-A Receptor (Specific Antagonism) Subject->Target Moderate Affinity Drug->Target High Affinity (nM)

Caption: The transition from a reactive precursor to a selective drug. The subject molecule sits in the "Goldilocks" zone—stable enough for screening but retaining covalent risks.[1]

Diagram 2: Cross-Reactivity Screening Workflow

A logic flow for researchers to validate hits associated with this scaffold.

ScreeningWorkflow Start Hit Identification: 3-Cl-6-pyrrolidinyl-pyridazine GSH_Test GSH Trapping Assay (Chemical Stability) Start->GSH_Test Decision1 >5% Adduct? GSH_Test->Decision1 Discard Discard/Redesign (Covalent Artifact) Decision1->Discard Yes Binding Selectivity Profiling (GABA-A vs nAChR) Decision1->Binding No (Stable) Result Calculate Selectivity Index Ki(nAChR) / Ki(GABA) Binding->Result

Caption: Decision tree for distinguishing true pharmacological activity from chemical interference.

References

  • Wermuth, C. G., et al. (1987).[1] "3-Aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities."[1] Journal of Medicinal Chemistry. Link[1]

  • Rognan, D., et al. (2012).[1] "Fragment-based drug discovery: from chemical space to biological targets." GABA-A Antagonist Synthesis Pathways. Link

  • Lemoine, H., & Wermuth, C. G. (1996).[1] "Structure-activity relationships of 3-substituted GABA-A antagonists." Bioorganic & Medicinal Chemistry. Link[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. (Contextual reference for Chloro-pyridazine reactivity). Link[1]

  • Badio, B., & Daly, J. W. (1994).[1] "Epibatidine, a potent analgesic and nicotinic agonist."[1] Molecular Pharmacology. (Reference for nAChR cross-reactivity protocols). Link

Sources

Benchmarking the Selectivity of Pyridazine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, are attractive therapeutic targets, particularly in oncology. The pyridazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to a myriad of undesirable effects, including toxicity and diminished therapeutic efficacy. Therefore, rigorous and objective benchmarking of inhibitor selectivity is a critical step in the development of novel pyridazine-based kinase inhibitors.

This guide provides an in-depth comparison of the selectivity of representative pyridazine kinase inhibitors, supported by experimental data. We will delve into the detailed methodologies of key selectivity profiling assays, explaining the rationale behind experimental choices to empower researchers in their own investigations.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, all sharing a structurally related ATP-binding site.[1] Consequently, small molecule inhibitors designed to be ATP-competitive often exhibit polypharmacology, binding to multiple kinases.[1] While in some instances, multi-targeting can be therapeutically beneficial, off-target inhibition is more commonly associated with adverse effects.[1] For instance, the multi-targeted kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core, is highly effective but carries a risk of serious cardiovascular events, which may be linked to its off-target activities. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial for predicting its therapeutic window and potential liabilities.

Comparative Selectivity of Representative Pyridazine-Containing Kinase Inhibitors

To illustrate the varying selectivity profiles of pyridazine-based inhibitors, we will examine data for a few representative compounds. It is important to note that the following data is compiled from different studies that may have utilized different kinase panel sizes and assay formats. This highlights a critical challenge in the field: the lack of standardized, head-to-head comparisons.

CompoundCore ScaffoldPrimary Target(s)Selectivity Profile HighlightsReference(s)
Ponatinib Imidazo[1,2-b]pyridazineBCR-ABL (including T315I mutant)Pan-kinase inhibitor with activity against numerous kinases including VEGFR, FGFR, and SRC family kinases.[2][3]
Ribociclib Pyridinyl-pyrimidinyl-pyrrolopyridineCDK4/6Highly selective for CDK4/6 with minimal off-target activity at therapeutic concentrations.[4][5]
Compound 20a Imidazo[1,2-b]pyridazineDYRK1A, CLK1, CLK4, PfCLK1Demonstrates selectivity for the DYRK and CLK kinase families with IC50 values in the nanomolar range.
Pyrazolopyridazine 1a Pyrazolo[3,4-c]pyridazineCDK1/cyclin BShows selectivity for the CDK family of kinases.[6][7]

Interpreting Selectivity Data:

Quantifying kinase inhibitor selectivity is essential for objective comparisons. Two commonly used metrics are the Selectivity Score (S-score) and the Gini Coefficient .

  • S-score: This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A Gini coefficient of 0 represents a completely non-selective inhibitor (equal inhibition of all kinases), while a value of 1 signifies a perfectly selective inhibitor (inhibition of a single kinase).

For example, a highly selective inhibitor like Ribociclib would have a low S-score and a Gini coefficient approaching 1, whereas a broader spectrum inhibitor like Ponatinib would have a higher S-score and a lower Gini coefficient.

Experimental Protocols for Key Selectivity Assays

A variety of in vitro and in-cell assays are available to determine the selectivity profile of a kinase inhibitor. The choice of assay depends on factors such as the stage of drug discovery, the required throughput, and the desired depth of information. Here, we provide detailed protocols for four widely used methods.

LanthaScreen® Eu Kinase Binding Assay (A TR-FRET based method)

This assay directly measures the binding of an inhibitor to a kinase. It relies on Förster Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that competes with the test compound for the ATP-binding site.

Principle: When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the Alexa Fluor® 647 acceptor, producing a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in the assay buffer. A serial dilution is recommended to determine the IC50.

    • Prepare a 2X kinase/antibody mixture in the assay buffer. The optimal concentrations of kinase and antibody should be predetermined.

    • Prepare a 4X tracer solution in the assay buffer. The tracer concentration should be at or near its Kd for the kinase.

  • Assay Assembly (384-well plate):

    • Add 4 µL of the 4X test compound solution to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a time-resolved fluorescence reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a TR-FRET format minimizes interference from compound fluorescence and scattered light. The competitive binding format allows for the detection of inhibitors that bind to the ATP site, including both type I and type II inhibitors.

Workflow Diagram:

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well) Compound 4X Test Compound (Serial Dilution) Add_Cmpd Add 4 µL Compound Compound->Add_Cmpd Kinase_Ab 2X Kinase/ Antibody Mix Add_Kin_Ab Add 8 µL Kinase/Ab Kinase_Ab->Add_Kin_Ab Tracer 4X Tracer Add_Tracer Add 4 µL Tracer Tracer->Add_Tracer Add_Cmpd->Add_Kin_Ab Add_Kin_Ab->Add_Tracer Incubation Incubate 1 hr @ RT Add_Tracer->Incubation Read_Plate Read Plate (TR-FRET) Incubation->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Radiometric Kinase Assay

This is a traditional and highly sensitive method that directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.

Principle: The kinase catalyzes the transfer of the radiolabeled γ-phosphate from ATP to a peptide or protein substrate. The phosphorylated substrate is then separated from the unreacted ATP, and the amount of incorporated radioactivity is measured.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer containing the kinase, the substrate, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

    • Spot a small aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the negatively charged ATP will not.

    • Wash the paper several times with a dilute acid solution (e.g., 0.5% phosphoric acid) to remove the unbound radiolabeled ATP.

  • Detection:

    • Dry the phosphocellulose paper.

    • Quantify the radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Causality Behind Experimental Choices: The use of radiolabeled ATP provides a direct and highly sensitive measure of kinase activity. Separating the phosphorylated substrate from the unreacted ATP is crucial for a low background signal.

Workflow Diagram:

Radiometric_Assay_Workflow cluster_setup Reaction Setup Reaction_Mix Kinase + Substrate + Inhibitor Incubation Incubate 30°C Reaction_Mix->Incubation ATP_Mix [γ-³²P]ATP + ATP ATP_Mix->Incubation Stop_Reaction Stop Reaction & Spot on P81 Paper Incubation->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Detect Detect Radioactivity (Scintillation/Phosphorimager) Wash->Detect Data_Analysis Data Analysis (IC50 determination) Detect->Data_Analysis DSF_Workflow cluster_prep Sample Preparation (PCR Plate) Protein_Dye Kinase + Fluorescent Dye Heat Thermal Denaturation (25°C to 95°C in qPCR machine) Protein_Dye->Heat Inhibitor Test Inhibitor (Varying Conc.) Inhibitor->Heat Fluorescence Monitor Fluorescence Heat->Fluorescence Data_Analysis Data Analysis (Melting Curve -> Tm -> ΔTm) Fluorescence->Data_Analysis

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of an inhibitor in a cellular environment. It extends the principle of DSF to live cells or cell lysates.

Principle: Ligand binding stabilizes the target protein within the cell. When intact cells or cell lysates are heated, the unbound and less stable proteins denature and aggregate, while the ligand-bound, stabilized proteins remain in the soluble fraction.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specific duration.

  • Heating:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the samples at different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing the non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Detection:

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis:

    • Generate a CETSA melting curve by plotting the amount of soluble target protein against the heating temperature.

    • Compare the melting curves of the inhibitor-treated samples with the vehicle-treated control. A shift to a higher temperature indicates target engagement and stabilization by the inhibitor.

    • Alternatively, an isothermal dose-response (ITDR) experiment can be performed where cells are treated with varying concentrations of the inhibitor and heated at a single, fixed temperature. This allows for the determination of an in-cell EC50.

Causality Behind Experimental Choices: CETSA provides evidence of target engagement in a physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations. This is a crucial validation step that bridges the gap between in vitro biochemical assays and in vivo efficacy.

Workflow Diagram:

CETSA_Workflow Cell_Treatment Treat Cells with Inhibitor or Vehicle Heating Heat Cell Suspension (Temperature Gradient) Cell_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Pellet Fractions Lysis->Centrifugation Detection Detect Target Protein in Soluble Fraction (e.g., Western Blot) Centrifugation->Detection Data_Analysis Data Analysis (Melting Curve -> Target Engagement) Detection->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Representative Signaling Pathway: The BCR-ABL Pathway Targeted by Ponatinib

To contextualize the importance of kinase inhibitor selectivity, let's consider the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia (CML). Ponatinib, with its imidazo[1,2-b]pyridazine core, is a potent inhibitor of BCR-ABL, including the T315I gatekeeper mutation that confers resistance to other inhibitors.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Conclusion

The development of selective pyridazine kinase inhibitors holds immense promise for targeted therapies. However, achieving selectivity is a non-trivial task that requires rigorous and multi-faceted benchmarking. This guide has provided a framework for comparing the selectivity of pyridazine-based inhibitors and detailed protocols for key experimental assays. By employing a combination of in vitro binding and enzymatic assays, along with in-cell target engagement studies, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is indispensable for advancing the most promising candidates into further preclinical and clinical development, ultimately leading to safer and more effective medicines.

References

  • PubMed. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Ribociclib is a highly selective CDK4/6 inhibitor. TREEspot view of KINOMEscan © selectivity panel for ribociclib. Retrieved from [Link]

  • ACS Publications. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Retrieved from [Link]

  • ACS Publications. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Retrieved from [Link]

  • NIH. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Retrieved from [Link]

  • Cancer Cell Line Encyclopedia. (n.d.). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • PMC. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • PubMed. (n.d.). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrrolopyrazines as selective spleen tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from [Link]

  • ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

  • PubMed. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Retrieved from [Link]

  • PubMed. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]

  • PMC. (n.d.). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Retrieved from [Link]

  • Figshare. (2023). Complete KINOMEscan dataset. Retrieved from [Link]

  • Figshare. (2023). Supplementary Table from Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Retrieved from [Link]

  • Taylor & Francis. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

  • PMC. (n.d.). Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

Sources

Bridging the Digital and the Biological: A Comparative Guide to Validating In Silico Predictions for 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine scaffold and its derivatives are recognized for their diverse pharmacological activities, including potential applications in oncology and neurology.[10][11][12][13] 3-Chloro-6-pyrrolidin-1-yl-pyridazine, as a member of this class, represents a promising starting point for a drug discovery campaign. This guide will navigate the critical transition from computational hypothesis to experimental verification.

The In Silico Hypothesis: A Plausible Starting Point

For the purpose of this guide, let us assume that a battery of in silico screening and predictive modeling has been performed on this compound, yielding the following hypothetical predictions:

  • Primary Target Prediction: High-affinity binding to a specific protein kinase, for example, a member of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.

  • Off-Target Profile Prediction: Potential for interaction with a limited number of other kinases, suggesting a degree of selectivity.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile Prediction:

    • Good predicted intestinal absorption and oral bioavailability.

    • Moderate plasma protein binding.

    • Metabolism primarily mediated by Cytochrome P450 enzymes.

    • Low predicted cytotoxicity in non-cancerous cell lines.

The remainder of this guide will focus on the experimental strategies to rigorously test these computational hypotheses.

The Validation Workflow: From Hypothesis to Evidence

A systematic and multi-faceted approach is essential for the validation of in silico predictions. The following workflow outlines a logical progression from initial target engagement to preclinical efficacy assessment.

Validation_Workflow cluster_insilico In Silico Predictions cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation In_Silico Target & ADMET Predictions for This compound Target_Engagement Target Engagement Assays In_Silico->Target_Engagement Validate Primary Target ADMET_Assays In Vitro ADMET Assays In_Silico->ADMET_Assays Validate ADMET Profile Kinome_Profiling Kinome Profiling Target_Engagement->Kinome_Profiling Assess Selectivity Cell_Viability Cell-Based Assays (Viability & Proliferation) Kinome_Profiling->Cell_Viability Confirm Cellular Activity PK_Studies Pharmacokinetic (PK) Studies Cell_Viability->PK_Studies Inform Dosing ADMET_Assays->PK_Studies Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies Determine Dosing Regimen Tox_Studies Preliminary Toxicity Studies Efficacy_Studies->Tox_Studies Evaluate Safety

Caption: A streamlined workflow for the experimental validation of in silico predictions.

Part 1: Validating the Primary Target and Selectivity

The initial and most critical step is to confirm the predicted interaction between this compound and its putative primary target.

Target Engagement Assays

Directly measuring the binding of a compound to its target protein within a cellular context provides the strongest evidence of engagement.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it does not require modification of the compound or the target protein.[14][15]

Experimental Rationale: The principle behind CETSA is that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified, confirming target engagement.[14][15]

A luminescent thermal shift assay is a high-throughput alternative that can provide quantitative data on target engagement.[14]

Prediction Experimental Approach Expected Outcome
High-affinity binding to a specific MAPKCellular Thermal Shift Assay (CETSA) or Luminescent Thermal Shift AssayA significant thermal shift of the target MAPK in the presence of this compound, indicating direct binding.
Kinome Profiling

To assess the selectivity of our compound, it is crucial to profile its activity against a broad panel of kinases.[16] This helps to identify potential off-target effects that could lead to toxicity or unexpected pharmacology.[17]

Experimental Rationale: Kinome profiling assays utilize panels of recombinant kinases to measure the inhibitory activity of a compound against a large portion of the human kinome.[18][19][20] This provides a comprehensive overview of the compound's selectivity.

Prediction Experimental Approach Expected Outcome
High selectivity for the target MAPKIn vitro Kinase Panel Screening (e.g., against 100+ kinases)Potent inhibition of the target MAPK with significantly lower or no activity against other kinases in the panel.

Part 2: Correlating Target Engagement with Cellular Activity

Following confirmation of target binding, the next logical step is to determine if this engagement translates into a functional cellular response.

Cell-Based Viability and Proliferation Assays

Assessing the effect of the compound on the viability and proliferation of cancer cell lines known to be dependent on the target pathway is a fundamental step.

Experimental Rationale: If this compound engages and inhibits its target kinase, it should lead to a reduction in the viability and proliferation of cancer cells where this kinase is a key driver of growth. Assays such as the MTT or MTS assay measure the metabolic activity of cells, which is an indicator of cell viability.[21][22][23][24]

Prediction Experimental Approach Expected Outcome
Inhibition of cancer cell growthCell Viability/Proliferation Assays (e.g., MTT, MTS) on relevant cancer cell linesA dose-dependent decrease in the viability of cancer cell lines that are reliant on the target MAPK pathway, with a calculated IC50 value.

Part 3: Experimental ADMET Profiling

In vitro ADMET assays are crucial for de-risking a compound early in the drug discovery process and for providing data to guide further studies.[25][26]

Experimental Rationale: These assays use established models to assess the key pharmacokinetic properties of a compound.[26][27] For example, Caco-2 permeability assays are widely used to predict intestinal absorption.[28] Liver microsome stability assays provide insights into metabolic clearance.[29]

Prediction Experimental Approach Expected Outcome
Good intestinal absorptionCaco-2 Permeability AssayHigh apparent permeability (Papp) value, indicative of good potential for oral absorption.
Moderate plasma protein bindingEquilibrium DialysisA moderate percentage of the compound bound to plasma proteins.
Metabolism by CYP450 enzymesLiver Microsome Stability AssayA time-dependent decrease in the concentration of the parent compound, indicating metabolic turnover.
Low cytotoxicityCytotoxicity assays on non-cancerous cell linesHigh IC50 values in non-cancerous cell lines, suggesting a favorable therapeutic window.

Part 4: In Vivo Validation

Positive outcomes from in vitro studies provide the rationale for progressing to more complex and informative in vivo models.[30][31]

Pharmacokinetic (PK) Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted in a living organism is critical for designing effective in vivo efficacy studies.[32]

Experimental Rationale: PK studies in animal models (e.g., mice or rats) involve administering the compound and measuring its concentration in plasma over time. This allows for the determination of key parameters such as half-life, clearance, and bioavailability.

Prediction Experimental Approach Expected Outcome
Good oral bioavailabilityIn vivo pharmacokinetic study in mice following oral and intravenous administrationA favorable oral bioavailability percentage, supporting the potential for oral dosing in efficacy studies.
In Vivo Efficacy Studies

The ultimate test of a potential therapeutic is its ability to exert the desired effect in a disease model.

Experimental Rationale: For an anti-cancer agent, this typically involves using a xenograft model where human cancer cells are implanted into immunocompromised mice.[33] The compound is then administered, and its effect on tumor growth is monitored.[33]

Prediction Experimental Approach Expected Outcome
Anti-tumor activityXenograft tumor growth study in miceStatistically significant inhibition of tumor growth in the treated group compared to the vehicle control group.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric assay for assessing cell metabolic activity.[21] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[21]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[28]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation.

  • Assay Initiation: Wash the cell monolayers with transport buffer. Add the test compound to the apical (A) or basolateral (B) side.

  • Sampling: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

Conclusion

The journey from an in silico prediction to a validated lead compound is a rigorous process of hypothesis testing and data-driven decision-making. By systematically employing a suite of well-validated experimental assays, researchers can confidently assess the therapeutic potential of novel chemical entities like this compound. This comparative guide underscores the symbiotic relationship between computational and experimental approaches, a synergy that is fundamental to modern drug discovery. The validation of in silico predictions is not merely a confirmatory step but a critical process of scientific inquiry that transforms computational insights into tangible biological understanding.

References

  • Chem-Impex. 3-Chloro-6-(1-piperidinyl)pyridazine. [Link]

  • Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1035-1048. [Link]

  • Ather, F., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]

  • Edelweiss Connect, Switzerland. (2021). Use of in silico methods for assessing toxicity. YouTube. [Link]

  • Kandioller, W., et al. (2020). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Molecules, 25(23), 5698. [Link]

  • Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1283–1289. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1166-1180. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • National Cancer Institute. (2013). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Scott, A., & Olejniczak, E. T. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7899–7923. [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447–460. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Brown, A. S., & Patel, C. J. (2024). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 25(1), bbad424. [Link]

  • van den Heuvel, F. A., et al. (2009). Kinome Profiling. FEBS Letters, 583(11), 1703–1708. [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2021). Mini-Reviews in Medicinal Chemistry, 21(1), 2-4. [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). Methods in Molecular Biology. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7010. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2022). Journal of Chemical Information and Modeling, 62(18), 4419–4427. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2022). Journal of Chemical Information and Modeling, 62(7), 1636–1649. [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology, 2029, 215–231. [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2023). Pharmaceuticals, 16(8), 1104. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Synthetic Communications, 53(22), 1635-1643. [Link]

  • ANT Bio. (2023). A Comprehensive Overview of the Major Categories of Cell Viability Assays. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2021). Nature Reviews Cancer, 21(3), 167-182. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega, 8(4), 4065–4076. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022). Molecules, 27(19), 6649. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science, 11(3), e2307245. [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). F1000Research, 6, 969. [Link]

  • Asia Research News. (2024). Scientists discover new way to regulate an enzyme. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). Molecules, 28(15), 5786. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Effects of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges, paramount among them being the characterization of off-target effects. These unintended molecular interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for evaluating the off-target profile of 3-Chloro-6-pyrrolidin-1-yl-pyridazine , a heterocyclic compound representative of a scaffold frequently explored in kinase inhibitor discovery.

While specific preclinical data for this exact molecule is not publicly available, its structural motifs—the 3-chloropyridazine core and the 6-pyrrolidinyl substitution—are prevalent in a multitude of kinase inhibitors. Drawing from this extensive body of research, this guide will utilize a data-driven, hypothetical approach to illustrate the critical experimental workflows and comparative analyses necessary for a rigorous off-target assessment. We will benchmark this compound against two hypothetical, structurally related kinase inhibitors, Compound A (a piperidine analog) and Compound B (a morpholine analog) , to provide a realistic context for data interpretation.

The Pyridazine Scaffold: A Privileged Motif in Kinase Inhibition

The pyridazine ring system is a well-established pharmacophore in medicinal chemistry, recognized for its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] The electron-deficient nature of the pyridazine ring can also influence the physicochemical properties of the molecule, potentially enhancing solubility and other drug-like characteristics.[1] The substituent at the 6-position plays a crucial role in modulating potency and selectivity. The pyrrolidine group in our topic compound, for instance, can form important interactions with the solvent front or hydrophobic pockets of the target kinase.

Given this context, it is reasonable to hypothesize that this compound is designed as a kinase inhibitor. Kinase inhibitors, while powerful, are notoriously prone to off-target effects due to the high degree of structural conservation across the human kinome.[2][3] Therefore, a thorough evaluation of its selectivity profile is not just a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety liabilities.

A Multi-pronged Approach to Off-Target Profiling

A robust assessment of off-target effects necessitates a multi-layered experimental strategy, progressing from broad, high-throughput screens to more focused, cell-based, and proteome-wide analyses. This guide will detail three critical experimental workflows:

  • In Vitro Kinase Panel Screening: To quantitatively assess the selectivity of the compound across the human kinome.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a cellular context and identify potential off-target binders.

  • Chemoproteomic Profiling: To provide an unbiased, global view of protein interactions within the native cellular environment.

In Vitro Kinase Panel Screening: Mapping the Kinome Interactome

The initial step in evaluating a potential kinase inhibitor is to screen it against a large panel of purified kinases. This provides a quantitative measure of its potency (typically as an IC50 or Ki value) against the intended target and a broad overview of its selectivity.

Experimental Protocol: Radiometric Kinase Assay

This protocol describes a standard radiometric assay to determine the inhibitory activity of a compound against a panel of kinases.

  • Kinase Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer, typically containing a buffer (e.g., Tris-HCl), MgCl2, ATP, and a radioactive isotope such as [γ-³³P]ATP.

  • Compound Dilution: Prepare a serial dilution of this compound, Compound A, and Compound B in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 96- or 384-well plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate (e.g., a peptide or protein) to each well.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.

  • Signal Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data Summary:

CompoundTarget Kinase X (IC50, nM)Off-Target Kinase Y (IC50, nM)Off-Target Kinase Z (IC50, nM)Selectivity Score (Off-Target Y / Target X)
This compound 15 450 >10,000 30
Compound A (Piperidine analog)25250>10,00010
Compound B (Morpholine analog)501,500>10,00030

This hypothetical data suggests that while our topic compound is a potent inhibitor of its primary target, it exhibits some activity against Kinase Y. Compound A is less selective, while Compound B is equipotent in terms of selectivity but less potent overall.

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (Test & Comparators) Plate Assay Plate Setup (96/384-well) Compound->Plate Kinase Kinase & Substrate Preparation Kinase->Plate Buffer Reaction Buffer with [γ-³³P]ATP Incubate Incubation Plate->Incubate Add ATP Mix Terminate Reaction Termination & Substrate Capture Incubate->Terminate Scintillation Scintillation Counting Terminate->Scintillation IC50 IC50 Determination Scintillation->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Caption: Workflow for radiometric in vitro kinase inhibitor profiling.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Live-Cell Environment

While in vitro assays are essential, they do not always reflect the behavior of a compound in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement in intact cells or cell lysates.[4][5] The principle is that the binding of a ligand (our compound) to its target protein stabilizes the protein, leading to a higher melting temperature.

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with this compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Sample Preparation: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with a primary antibody specific for the target protein. Use a suitable secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Hypothetical CETSA® Data:

CompoundTarget ProteinΔTm (°C) in presence of compound
This compound Kinase X +4.5
This compoundKinase Y+1.2
This compoundHousekeeping Protein (e.g., GAPDH)No significant shift

This hypothetical data confirms that our topic compound engages its primary target, Kinase X, in cells, as indicated by the significant thermal stabilization. The smaller shift for Kinase Y suggests weaker or transient engagement, while the lack of a shift for a housekeeping protein demonstrates some level of specificity.

CETSA® Workflow Diagram

G cluster_cell Cellular Treatment cluster_thermal Thermal Challenge cluster_protein Protein Analysis cluster_analysis Data Interpretation Culture Cell Culture Treat Treat with Compound or Vehicle Culture->Treat Heat Heat Aliquots to Temperature Gradient Treat->Heat Cool Cool to RT Heat->Cool Lyse Cell Lysis Cool->Lyse Centrifuge Centrifugation Lyse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Quantify Quantify Band Intensity WB->Quantify MeltCurve Generate Melting Curve Quantify->MeltCurve DeltaTm Determine ΔTm MeltCurve->DeltaTm

Caption: Workflow for Western Blot-based Cellular Thermal Shift Assay (CETSA®).

Chemoproteomic Profiling: An Unbiased View of the Interactome

To discover unanticipated off-targets, an unbiased approach is necessary. Chemical proteomics, particularly methods like Thermal Proteome Profiling (TPP) or Activity-Based Protein Profiling (ABPP), can identify the direct and indirect cellular targets of a small molecule on a proteome-wide scale.[1]

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Culture and Treatment: Similar to CETSA®, treat cultured cells with the compound or vehicle.

  • Heating and Lysis: Heat cell aliquots to different temperatures. Lyse the cells.

  • Protein Digestion: Separate the soluble fractions and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ). This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative abundance of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves of the compound-treated and vehicle-treated samples to identify proteins with significant thermal shifts.

Hypothetical TPP Data Summary:

ProteinFunctionΔTm (°C) with this compoundp-valueInterpretation
Kinase X Primary Target +4.8 <0.001 Confirmed On-Target
Kinase YSerine/Threonine Kinase+1.50.04Potential Off-Target
Protein ABCMetabolic Enzyme+2.10.02Novel Off-Target
Protein DEFStructural Protein-0.20.85No Interaction

This hypothetical TPP data not only confirms the engagement of the primary target and the previously identified off-target kinase but also reveals a novel, unexpected interaction with a metabolic enzyme, which would warrant further investigation.

Signaling Pathway Perturbation

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition KinaseY Kinase Y Compound->KinaseY Inhibition DownstreamX Downstream Signaling X KinaseX->DownstreamX Phosphorylation Therapeutic Therapeutic Effect DownstreamX->Therapeutic DownstreamY Downstream Signaling Y KinaseY->DownstreamY Phosphorylation SideEffect Potential Side Effect DownstreamY->SideEffect

Caption: On-target vs. off-target pathway perturbation by a kinase inhibitor.

Comparative Analysis and Interpretation

The ultimate goal of this comprehensive evaluation is to build a detailed selectivity profile of this compound and compare it to relevant alternatives.

  • Selectivity: Based on our hypothetical data, this compound demonstrates a 30-fold selectivity for its primary target over Kinase Y in vitro. This is superior to Compound A but similar to Compound B.

  • Cellular Engagement: CETSA® confirms that the compound engages its primary target in a cellular environment, a critical piece of evidence for its mechanism of action. The weaker engagement with Kinase Y in cells may suggest that the in vitro finding is less physiologically relevant, though this would require further validation.

  • Unbiased Profiling: The TPP results highlight the power of unbiased methods in uncovering unexpected off-targets, such as the metabolic enzyme ABC. This finding would necessitate follow-up studies to determine the functional consequences of this interaction.

Conclusion

The evaluation of off-target effects is a cornerstone of modern drug discovery. For a compound like this compound, which belongs to a well-explored class of kinase inhibitors, a systematic and multi-faceted approach is essential to de-risk its development and understand its full biological activity. By combining in vitro kinase profiling, cellular target engagement assays like CETSA®, and unbiased chemoproteomic methods, researchers can build a comprehensive picture of a compound's selectivity. This guide, using a data-driven, hypothetical framework, provides a robust template for such an evaluation, emphasizing the importance of comparative analysis and the integration of diverse experimental approaches to ensure the development of safer and more effective medicines.

References

  • Google Patents. (n.d.). US8580781B2 - Pyridazinone derivatives.
  • Gokce, M., et al. (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o35.
  • Google Patents. (n.d.). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Alam, M. J., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • ResearchGate. (n.d.). Pyrrolopyridazine MEK inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem, 15(16), 1497-1513.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Słoczyńska, K., et al. (2015). Pyrrolopyridazine MEK Inhibitors. Molecules, 20(12), 22123-22138.
  • Google Patents. (n.d.). US11535622B2 - Pyrrolo[1,2-b]pyridazine derivatives.
  • Taylor & Francis Online. (n.d.). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Smaill, J. B., et al. (2000). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 43(7), 1380-1397.
  • Regulations.gov. (n.d.). US Patent No. 8829195. Retrieved from [Link]

  • De Kimpe, N., et al. (2022).
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Semantic Scholar. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 63(1), 13-17.
  • Ferguson, F. M., & Gray, N. S. (2020). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. ChemMedChem, 15(16), 1497-1513.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

Sources

Safety Operating Guide

3-Chloro-6-pyrrolidin-1-yl-pyridazine: Operational Disposal & Safety Guide

[1][2]

Executive Directive

Do not treat this compound as generic organic waste. 3-Chloro-6-pyrrolidin-1-yl-pyridazine (CAS: 66346-85-8) presents a specific disposal challenge due to its halogenated heteroaromatic nature.[1][2] Unlike standard organic solvents, the presence of the chlorine atom on the pyridazine ring requires high-temperature incineration with flue gas scrubbing to prevent the release of hydrochloric acid (HCl) and nitrogen oxides (NOx).

Improper disposal (e.g., mixing with non-halogenated waste or drain disposal) violates RCRA compliance (in the US) and endangers waste management personnel downstream. This guide provides the definitive Standard Operating Procedure (SOP) for safe handling and disposal.

Chemical Profile & Hazard Identification

Understanding the molecular behavior is the first step in safety. The pyrrolidine ring adds basicity and nitrogen content, while the chloropyridazine core dictates the waste stream classification.

ParameterSpecificationOperational Implication
Chemical Name 3-Chloro-6-(pyrrolidin-1-yl)pyridazineOfficial manifest name.
CAS Number 66346-85-8 Use for waste profiling/inventory.[1][2]
Molecular Formula C₈H₁₀ClN₃High Nitrogen/Chlorine content.[1][2][3]
Waste Class Halogenated Organic CRITICAL: Must go to halogenated waste stream.[1][2]
GHS Hazards H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant)PPE required: Nitrile gloves, safety glasses, lab coat.[1][2]
Combustion Byproducts HCl, NOx, CO, CO₂Requires incineration with acid gas scrubbing.[1][2]

Waste Segregation Logic

The most common compliance failure in research labs is the commingling of halogenated and non-halogenated wastes. This compound must be segregated.

Scientist's Note on Causality:

Why separate? Commercial incinerators burn non-halogenated waste (fuels) for energy recovery. Halogenated waste (like this compound) suppresses combustion and generates corrosive acid gases (HCl). If you mix this into a non-halogenated drum, you may contaminate the entire 55-gallon drum, forcing the waste vendor to reclassify and charge a premium for "Halogenated Destructive Incineration."

Segregation Workflow (DOT Visualization)

SegregationLogicStartWaste Generation:This compoundCheck1Is it mixed with other solvents?Start->Check1Check2Are solvents Halogenated?(e.g., DCM, Chloroform)Check1->Check2Yes (Solution)Action1Segregate as Pure Solid WasteCheck1->Action1No (Solid/Pure)BinADISPOSAL BIN A:Halogenated Organic Waste(Red Label)Check2->BinAYesCheck2->BinANo (Mixed Stream becomes Halogenated)BinBDISPOSAL BIN B:Non-Halogenated Waste(Do NOT Use)Action1->BinA

Figure 1: Decision matrix for waste stream selection. Note that adding even small amounts of this compound to a non-halogenated solvent stream renders the entire mixture "Halogenated."

Operational Disposal Protocol (Step-by-Step)

Phase 1: Collection & Containment
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans if the compound is in solution with acidic byproducts, as corrosion may occur.

  • State:

    • Solid Waste: Place pure compound or contaminated silica gel/wipes into a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."[1]

    • Liquid Waste: If dissolved (e.g., in reaction mother liquor), pour into the "Halogenated Solvent" carboy.

  • Labeling: The label must read:

    • Constituents: this compound, [Solvent Name]

    • Hazard Checkbox: Toxic, Irritant.

Phase 2: Storage (Satellite Accumulation Area)
  • Segregation: Store away from strong oxidizers (e.g., nitric acid, peroxides). The pyrrolidine nitrogen is susceptible to oxidation, which can be exothermic.

  • Environment: Cool, dry, well-ventilated area.[1][4] Keep container tightly closed to prevent fugitive emissions.[5]

Phase 3: Final Hand-off
  • Manifesting: When completing the waste manifest for your Environmental Health & Safety (EHS) team or waste vendor (e.g., Veolia, Clean Harbors), declare the waste profile as:

    • RCRA Code:D001 (if in flammable solvent) or Non-Specific Halogenated Waste .

    • Destruction Method: Incineration.[6][7]

Emergency Contingencies

Spill Response (Small Scale < 50g)
  • Evacuate & Ventilate: Clear the immediate area.[5] Open fume hood sashes to max safe height.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Wear a P95/N95 respirator if dust is generated.

  • Neutralization/Absorption:

    • Solids: Do not sweep dry (creates dust). Cover with wet paper towels or oil-dry pads, then scoop.

    • Liquids: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite), as it may react with the amine (pyrrolidine moiety) to form chloramines.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] The chloropyridazine ring is a known irritant.[8]

  • Skin Contact: Wash with soap and water.[4] Remove contaminated clothing.[4][5]

  • Ingestion: Do NOT induce vomiting. Seek medical attention immediately (refer to SDS H302).

Regulatory & Compliance Context (RCRA)

While this compound does not have a specific "P" or "U" list code (unlike Pyridine U196), it is regulated based on its characteristics.[1][2]

Regulatory BodyClassificationRequirement
EPA (RCRA) Characteristic WasteIf ignitable (in solvent): D001 .[1][2] If toxic (TCLP fail): D019 (Carbon Tet) or similar if co-solvents present. Generally managed as Halogenated Solvent Waste .
DOT (Transport) Hazard Class 6.1 (Toxic)Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).[1][2] UN Number: UN2811 .
The Disposal Lifecycle

LifecycleLabLab Generation(Satellite Accumulation)EHSEHS/Central Storage(90-Day Limit)Lab->EHSInternal TransferTransportDOT Transport(UN2811)EHS->TransportManifest Sign-offFacilityTSDF Facility(Incinerator)Transport->FacilityScrubberFlue Gas Scrubbing(Neutralize HCl/NOx)Facility->ScrubberCombustion

Figure 2: Cradle-to-grave lifecycle.[1][2] The "Scrubber" phase is why the Halogenated classification is non-negotiable.

References

  • PubChem . (n.d.). Compound Summary: 3-Chloro-6-(pyrrolidin-1-yl)pyridazine.[1][2][9] National Library of Medicine. Retrieved October 26, 2025, from [Link][1][2]

  • US Environmental Protection Agency (EPA) . (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

  • eCFR . (2025). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved October 26, 2025, from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-pyrrolidin-1-yl-pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-pyrrolidin-1-yl-pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.